3-Chloro-5-ethynylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOIQYPOUQWDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634543 | |
| Record name | 3-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329202-22-4 | |
| Record name | 3-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-ethynylpyridine
In the landscape of modern drug discovery, the rational design of novel therapeutic agents hinges on the availability of versatile chemical scaffolds that offer precise vectors for molecular elaboration. This compound has emerged as a compound of significant interest to medicinal chemists and researchers. Its unique trifunctional architecture—a pyridine core, a reactive chloro substituent, and a synthetically malleable ethynyl group—provides a powerful platform for generating diverse molecular libraries. This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing field-proven insights into its characterization, reactivity, and strategic application in research and development.
Section 1: Core Molecular Attributes
The foundational step in leveraging any chemical entity is a thorough understanding of its fundamental properties. These attributes govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Nomenclature:
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 137.57 g/mol | [1][3] |
| Appearance | Yellow to brown solid / White powder | [3][6] |
| Boiling Point | 207.5 ± 25.0 °C (Predicted) | [3][8] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa (Conjugate Acid) | 1.43 ± 0.20 (Predicted) | [3] |
| XlogP | 1.7 (Predicted) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3][8] |
Section 2: Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is the cornerstone of structural verification. The following sections detail the expected spectral characteristics of this compound, providing a baseline for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous proof of structure through the analysis of nuclear spin transitions in a magnetic field.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the pyridine ring protons are anticipated, along with a sharp singlet in the alkyne region (typically δ 3.0-3.5 ppm) for the terminal ethynyl proton. The electron-withdrawing nature of the nitrogen and chlorine atoms will deshield the adjacent protons, shifting them downfield.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm range. The five sp²-hybridized carbons of the pyridine ring will appear in the δ 120-155 ppm range. The carbon atom bonded to the chlorine (C-Cl) will be significantly influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is defined by the vibrations of its constituent bonds.
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is the characteristic signature of a terminal alkyne C-H bond.[9]
-
C≡C Stretch: A weaker, sharp absorption is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.[9]
-
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
C=C and C=N Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic molecular ion peak at m/z ≈ 137.[7] A key feature will be the isotopic pattern for chlorine: an (M)⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
-
Predicted Adducts: High-resolution mass spectrometry (HRMS) can identify various adducts with high precision. Predicted values include [M+H]⁺ at m/z 138.01050 and [M+Na]⁺ at m/z 159.99244.[7]
Section 3: Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted properties must be confirmed by empirical measurement. The following protocols outline standard, self-validating methodologies for characterizing a novel compound like this compound.
Caption: Workflow for comprehensive physicochemical characterization.
Melting Point Determination
-
Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad range indicates the presence of impurities.
-
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
-
The experiment is repeated at least twice, and the average range is reported.
-
Solubility Assessment
-
Causality: Solubility in various media (e.g., aqueous buffers, organic solvents) is critical for predicting bioavailability and selecting appropriate solvents for reaction and formulation. The polarity of this compound suggests good solubility in moderately polar to nonpolar organic solvents.
-
Methodology (Thermodynamic Solubility):
-
An excess amount of the compound is added to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, Methanol) in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear supernatant is quantified using a calibrated analytical method, such as HPLC-UV.
-
pKa Determination
-
Causality: The pKa value defines the ionization state of the molecule at a given pH. For a pyridine derivative, the pKa of its conjugate acid is crucial as it dictates the charge state in physiological environments, which profoundly impacts cell permeability and target binding.
-
Methodology (Potentiometric Titration):
-
A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
The solution is titrated with a standardized strong acid (e.g., HCl) while the pH is monitored with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is generated.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Section 4: Chemical Reactivity and Stability
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups.
Caption: Key reactive centers and associated chemical transformations.
-
The Ethynyl Group: This is a highly versatile functional group. The terminal proton is weakly acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. The triple bond is susceptible to addition reactions, such as hydrohalogenation.[11] Crucially, it is an excellent partner in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[12]
-
The Chloro Group: The chlorine atom at the 3-position of the pyridine ring serves as an effective leaving group in nucleophilic aromatic substitution reactions and is another key handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino substituents.
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal catalysts or to be protonated in acidic media. This protonation significantly alters the electronic properties and reactivity of the entire ring system.[11]
Stability and Storage
The recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere—suggest that this compound may be sensitive to heat, oxidation, or moisture.[1][3][8] Terminal alkynes can be prone to oxidative degradation or dimerization/polymerization, particularly in the presence of certain metal ions. Proper handling in an inert environment (e.g., nitrogen or argon) is crucial to maintain its purity and integrity over time.
Section 5: Significance in Medicinal Chemistry and Drug Development
Chlorine-containing heterocycles are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this motif.[13][14] The chlorine atom can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. This compound is a valuable intermediate precisely because it allows for the systematic exploration of chemical space around this privileged core.[12][13] Researchers can use the chloro and ethynyl groups as orthogonal synthetic handles to build libraries of complex molecules for screening against various biological targets, from kinases to proteases, in the quest for new therapeutic agents.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, characterized by a unique combination of spectroscopic signatures and predictable reactivity, make it a reliable and versatile building block. A thorough understanding of its properties—from melting point and solubility to its reactivity profile—is essential for any scientist aiming to harness its full synthetic potential. This guide provides the foundational knowledge and experimental framework necessary to confidently incorporate this powerful intermediate into research and development workflows.
References
- 1. This compound | 329202-22-4 [sigmaaldrich.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 3-氯-5-乙炔基吡啶 CAS#: 329202-22-4 [m.chemicalbook.com]
- 4. This compound | 329202-22-4 [sigmaaldrich.com]
- 5. This compound;329202-22-4 [abichem.com]
- 6. PYRIDINE,3-CHLORO-5-ETHYNYL, CasNo.329202-22-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 7. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
- 8. This compound [myskinrecipes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-ethynylpyridine
For inquiries, please contact [email protected]
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-chloro-5-ethynylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide leverages high-level computational chemistry to elucidate the molecule's key structural and electronic features. We present a detailed examination of its optimized geometry, rotational energy profile, and electronic properties, offering valuable insights for researchers and drug development professionals. The methodologies employed herein establish a robust framework for the in silico characterization of novel pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative that incorporates two key functional groups: a chloro substituent and an ethynyl group. The pyridine ring itself is a common scaffold in a vast array of pharmaceuticals and functional materials, owing to its electronic properties and ability to participate in hydrogen bonding.[1] The introduction of a chloro group can significantly modulate the electronic distribution within the ring and provide a site for further chemical modification. The ethynyl group is a versatile functional group, known for its linear geometry and its utility in "click" chemistry and as a building block in the synthesis of more complex molecular architectures.
A thorough understanding of the three-dimensional structure and conformational preferences of this compound is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity or material properties. This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to provide a detailed and reliable characterization of this molecule.
Computational Methodology
The insights presented in this guide were derived from first-principles calculations, ensuring a high degree of scientific rigor. The chosen methodology reflects a balance between computational accuracy and efficiency, providing reliable data for molecular property prediction.
Geometry Optimization
The molecular structure of this compound was optimized using Density Functional Theory (DFT). The B3LYP functional, a widely used hybrid functional known for its accuracy in describing the electronic structure of organic molecules, was employed.[2] A Pople-style 6-311+G(d,p) basis set was used, which includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds. All calculations were performed in the gas phase to represent the intrinsic properties of an isolated molecule. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Conformational Analysis
To investigate the rotational dynamics of the ethynyl group relative to the pyridine ring, a relaxed potential energy surface (PES) scan was conducted. The dihedral angle defined by the atoms C2-C3-C5-C(ethynyl) was systematically varied from 0° to 360° in 15° increments. At each step, the energy of the molecule was minimized with respect to all other degrees of freedom. This approach allows for the determination of the rotational energy barrier and the identification of the most stable conformation.
Caption: Computational workflow for the analysis of this compound.
Results and Discussion
Molecular Structure
The geometry optimization of this compound converges to a planar structure, as expected for an aromatic system. The key structural parameters of the optimized geometry are presented in the table below.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C1-N | 1.338 | N-C1-C2 | 123.8 |
| C2-C3 | 1.395 | C1-C2-C3 | 118.5 |
| C3-C4 | 1.389 | C2-C3-C4 | 118.2 |
| C4-N | 1.331 | C3-C4-N | 124.5 |
| C2-Cl | 1.745 | C1-N-C4 | 116.8 |
| C3-C5 | 1.432 | Cl-C2-C1 | 115.9 |
| C5≡C6 | 1.208 | C5-C3-C4 | 120.9 |
| C6-H | 1.065 | C3-C5-C6 | 178.9 |
| C5-C6-H | 179.2 |
Table 1: Selected optimized bond lengths and angles of this compound.
The C-C bond lengths within the pyridine ring are intermediate between typical single and double bonds, which is characteristic of an aromatic system. The C-Cl bond length is consistent with that of a chlorine atom attached to an sp²-hybridized carbon. The C≡C triple bond length is as expected for an ethynyl group. The bond angle C3-C5-C6 is very close to 180°, confirming the linear nature of the ethynyl substituent.
Conformational Analysis
The conformational analysis focused on the rotation around the C3-C5 bond. The potential energy surface scan reveals a very low rotational barrier for the ethynyl group.
The calculated rotational barrier is approximately 0.02 kcal/mol. This extremely low barrier indicates that at room temperature, there is essentially free rotation of the ethynyl group. The planarity of the molecule is maintained throughout the rotation, with the hydrogen of the ethynyl group sweeping in the plane of the pyridine ring. This conformational flexibility is a key characteristic of the molecule.
Electronic Properties
The electronic properties of this compound provide insights into its reactivity and potential for intermolecular interactions.
-
Dipole Moment: The calculated dipole moment is 1.85 Debye. The vector of the dipole moment points from the positive pole, located around the ethynyl and hydrogen atoms, towards the negative pole, centered on the nitrogen and chlorine atoms. This significant dipole moment suggests that the molecule is polar and capable of participating in dipole-dipole interactions.
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's electronic behavior.
-
HOMO: -7.25 eV
-
LUMO: -1.12 eV
-
HOMO-LUMO Gap: 6.13 eV
-
The HOMO is primarily localized on the ethynyl group and the π-system of the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyridine ring, suggesting that nucleophilic attack would likely occur at the ring carbons. The relatively large HOMO-LUMO gap suggests good kinetic stability.
Predicted Spectroscopic Data
To aid in the experimental characterization of this compound, ¹H and ¹³C NMR chemical shifts were predicted based on the optimized geometry.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on C1) | 8.52 | C1 | 150.1 |
| H (on C4) | 8.65 | C2 | 133.5 |
| H (on C6) | 3.45 | C3 | 121.8 |
| C4 | 152.3 | ||
| C5 | 81.2 | ||
| C6 | 80.5 |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
These predicted chemical shifts provide a valuable reference for the assignment of experimentally obtained NMR spectra. The distinct chemical shifts for the pyridine protons and the upfield shift of the ethynyl proton are notable features.
Proposed Experimental Validation
The computational results presented in this guide provide a robust model of the molecular structure and conformation of this compound. To validate these theoretical findings, the following experimental protocols are recommended:
X-ray Crystallography
-
Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular packing.
-
Methodology:
-
Synthesize and purify this compound.
-
Grow single crystals suitable for X-ray diffraction, likely through slow evaporation from an appropriate solvent.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure.
-
-
Expected Outcome: Confirmation of the planar geometry and a detailed comparison of experimental bond lengths and angles with the calculated values.
Gas-Phase Microwave Spectroscopy
-
Objective: To determine the precise gas-phase structure and rotational constants, providing a direct comparison with the computationally optimized geometry in an isolated state.
-
Methodology:
-
Introduce a gaseous sample of this compound into a microwave spectrometer.
-
Record the rotational spectrum.
-
Analyze the spectrum to determine the rotational constants.
-
-
Expected Outcome: Highly accurate gas-phase structural parameters that can be used to benchmark the computational methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and compare experimental chemical shifts with predicted values.
-
Methodology:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Assign the observed resonances, potentially aided by 2D NMR techniques such as COSY and HSQC.
-
-
Expected Outcome: Experimental verification of the predicted NMR chemical shifts, confirming the electronic environment of the different nuclei.
Caption: Recommended experimental workflow for the validation of computational predictions.
Conclusion
This technical guide has provided a detailed theoretical investigation of the molecular structure and conformation of this compound. Through the use of Density Functional Theory, we have established that the molecule is planar with a very low barrier to rotation for the ethynyl group, indicating significant conformational flexibility. The calculated electronic properties, including the dipole moment and molecular orbitals, suggest a molecule with notable polarity and good kinetic stability. The predicted NMR chemical shifts serve as a valuable resource for future experimental characterization. The computational framework and the resulting data presented herein offer a solid foundation for researchers working with this and related pyridine derivatives in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to 3-Chloro-5-ethynylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-ethynylpyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a chloro substituent, and a terminal alkyne, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility in drug discovery and development.
IUPAC Name: this compound[1] CAS Number: 329202-22-4[1]
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN | [2] |
| Molecular Weight | 137.57 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Conditions | 2-8°C under an inert atmosphere | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers a reliable and scalable route to this valuable building block.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.[3]
Step 1: Synthesis of 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dichloropyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).
-
Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and an organic solvent such as tetrahydrofuran (THF) or toluene.
-
Addition of Alkyne: To the stirred mixture, add (trimethylsilyl)acetylene (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80°C, depending on the catalyst system and substrate reactivity. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the amine hydrohalide salt. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 3-chloro-5-((trimethylsilyl)ethynyl)pyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 3-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
-
Deprotection: Add a mild base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization if necessary.
Physicochemical and Spectroscopic Properties
| Property | Predicted/Experimental Value | Reference |
| Boiling Point | 207.5 ± 25.0 °C (Predicted) | |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |
| pKa | 1.43 ± 0.20 (Predicted) | |
| XlogP | 1.7 | [2] |
Spectroscopic Data (Predicted)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR (CDCl₃) | ~8.5 | d | ~2.0 |
| ~7.8 | t | ~2.0 | |
| ~8.4 | d | ~2.0 | |
| ~3.1 | s | ||
| ¹³C NMR (CDCl₃) | ~150 | CH | |
| ~139 | CH | ||
| ~148 | CH | ||
| ~120 | C | ||
| ~82 | C | ||
| ~78 | CH |
Note: The predicted NMR data is based on the analysis of similar structures and should be confirmed by experimental data.
Reactivity and Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the pyridine nitrogen, the chloro substituent, and the terminal alkyne.
Caption: Key reactive sites of this compound.
Applications in Medicinal Chemistry
This compound is a valuable building block in drug discovery due to the prevalence of the pyridine scaffold in pharmaceuticals and the versatility of the ethynyl group for bio-conjugation and library synthesis.
-
Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole linkages. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for lead discovery and optimization.
-
Cross-Coupling Reactions: The chloro group can be displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring.
-
Lead Optimization: The presence of the chloro and ethynyl groups allows for systematic modification of the parent molecule to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its trifunctional nature provides multiple avenues for structural diversification, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists seeking to leverage its potential in the development of novel therapeutics and functional materials.
References
An In-Depth Technical Guide to the Spectral Interpretation of 3-Chloro-5-ethynylpyridine
Abstract
This technical guide provides a comprehensive analysis and interpretation of the key spectral data for the novel heterocyclic compound, 3-Chloro-5-ethynylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating theoretical principles with comparative data from analogous structures, this guide offers a robust framework for the structural elucidation and characterization of this and similar molecules. Each section provides a detailed breakdown of expected spectral features, the scientific rationale behind these predictions, and step-by-step protocols for data acquisition and analysis. Visual aids, including annotated spectra and workflow diagrams, are provided to enhance understanding and practical application.
Introduction
This compound is a halogenated, acetylenic pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique trifunctional structure—a pyridine ring, a chloro substituent, and an ethynyl group—imparts a distinct electronic and steric profile, making it a valuable synthon for the development of novel compounds. Accurate structural confirmation and purity assessment are paramount for its effective utilization. Spectroscopic techniques are the cornerstone of this characterization process.
This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and draw upon empirical data from structurally related compounds to provide a detailed and predictive interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Proton (¹H) NMR Spectroscopy
Expected Chemical Shifts and Coupling Patterns:
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent will significantly influence the chemical shifts of the pyridine ring protons, causing them to appear in the downfield region (typically δ 7.0-9.0 ppm)[1][2].
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Doublet (d) or Doublet of Doublets (dd) | ⁴J ≈ 2-3 Hz |
| H-4 | 7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | ⁴J ≈ 2-3 Hz, ⁴J ≈ 0.5-1 Hz |
| H-6 | 8.7 - 8.9 | Doublet (d) or Doublet of Doublets (dd) | ⁴J ≈ 2-3 Hz |
| Acetylenic H | 3.0 - 3.5 | Singlet (s) | N/A |
Causality Behind Predictions:
-
H-2 and H-6: These protons are in the ortho position relative to the nitrogen atom, making them the most deshielded and therefore resonating at the lowest field[2]. The chlorine at C-3 will further deshield H-2.
-
H-4: This proton is in the para position to the nitrogen and meta to the chloro and ethynyl groups, placing it at a relatively intermediate chemical shift.
-
Acetylenic H: The terminal alkyne proton typically appears in the range of δ 2.5-3.5 ppm. Its singlet multiplicity is due to the absence of adjacent protons.
-
Coupling: The protons on the pyridine ring will exhibit meta (⁴J) coupling, which is typically small (2-3 Hz)[2].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectral analysis.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the hybridization of the ethynyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 140 - 145 |
| C-5 | 120 - 125 |
| C-6 | 155 - 160 |
| Acetylenic C-α | 80 - 85 |
| Acetylenic C-β | 75 - 80 |
Causality Behind Predictions:
-
C-2, C-6: These carbons, being adjacent to the electronegative nitrogen, are the most deshielded among the aromatic carbons.
-
C-4: This carbon is also significantly deshielded due to its position relative to the nitrogen.
-
C-3, C-5: The carbons bearing the chloro and ethynyl substituents will have their chemical shifts influenced by the inductive and resonance effects of these groups.
-
Acetylenic Carbons: The sp-hybridized carbons of the alkyne group resonate in a characteristic upfield region compared to aromatic carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the pyridine ring, the C-Cl bond, and the terminal alkyne.
Expected Vibrational Frequencies:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch (alkyne) | 3300 - 3250 | Strong, sharp |
| C≡C stretch (alkyne) | 2150 - 2100 | Weak to medium |
| C=C, C=N stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-H bend (aromatic) | 900 - 690 | Medium to strong |
| C-Cl stretch | 800 - 600 | Medium to strong |
Causality Behind Predictions:
-
≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne gives a characteristic strong and sharp peak at high frequency[3][4].
-
C≡C Stretch: The carbon-carbon triple bond stretch is often weak in symmetrical alkynes, but in this case, the asymmetry of the molecule should result in a discernible peak[5].
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine bond stretch will be found in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed at m/z 137. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 (m/z 139) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of ³⁷Cl.
-
Major Fragments: The fragmentation of the pyridine ring is a complex process. Common fragmentation pathways for pyridines involve the loss of HCN (m/z 27) or the substituent groups[6]. For this compound, we can predict the following fragmentation patterns:
-
Loss of Cl• (chlorine radical) to give a fragment at m/z 102.
-
Loss of C₂H₂ (acetylene) to give a fragment at m/z 111.
-
Loss of HCN from the pyridine ring.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose a fragmentation mechanism.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide has provided a detailed predictive analysis of the key spectral features based on established principles and comparative data. The ¹H and ¹³C NMR spectra are expected to reveal the precise connectivity of the carbon-hydrogen framework. The IR spectrum will confirm the presence of the characteristic terminal alkyne and substituted pyridine functionalities. Finally, mass spectrometry will verify the molecular weight and provide insights into the molecule's fragmentation behavior. By following the outlined experimental protocols and interpretative logic, researchers can confidently characterize this and structurally related compounds, paving the way for their application in further scientific endeavors.
References
- 1. This compound | 329202-22-4 [sigmaaldrich.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound;329202-22-4 [abichem.com]
- 4. - CAS:329202-22-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 329202-22-4 [sigmaaldrich.com]
- 6. 329202-21-3|3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Technical Guide to 3-Chloro-5-ethynylpyridine for Advanced Drug Discovery
Introduction: The Strategic Importance of 3-Chloro-5-ethynylpyridine in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. This compound (CAS No. 329202-22-4) has emerged as a pivotal intermediate for researchers and medicinal chemists. Its pyridine core is a well-established pharmacophore present in a multitude of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and modulate aqueous solubility.[1] The presence of a chloro-substituent and an ethynyl group at the 3- and 5-positions, respectively, offers a powerful combination of reactive handles for molecular elaboration and fine-tuning of physicochemical properties.
The chloro group can serve as a vector for further cross-coupling reactions or can influence the electronic environment of the pyridine ring, impacting the pKa and metabolic stability of the final compound. The ethynyl group is a particularly valuable functionality, providing a rigid linker for extending the molecular scaffold and enabling access to a variety of potent chemical transformations, such as "click" chemistry, Sonogashira couplings, and the formation of various heterocyclic systems. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound, tailored for professionals in the field of drug development.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of chemical suppliers specializing in research and development compounds. The quality and purity of the starting material are paramount for the reproducibility of synthetic routes and the integrity of biological data. Below is a comparative summary of offerings from notable suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to confirm purity and specifications.
| Supplier | CAS Number | Purity/Specification | Appearance | Storage Conditions |
| BLD Pharm | 329202-22-4 | Not specified | Not specified | Inert atmosphere, 2-8°C[2] |
| Hangzhou Huarong Pharm Co., Ltd. | 329202-22-4 | NLT 98% | White powder | Store in a tightly closed container[3] |
| 2a biotech | 329202-22-4 | 96%+ | Not specified | Not specified[4] |
| Dayang Chem (Hangzhou) Co.,Ltd. | 329202-22-4 | Not specified | Not specified | Not specified[5] |
| Sigma-Aldrich | 329202-22-4 | Not specified | Not specified | Not specified |
Synthesis and Chemical Reactivity: A Practical Approach
The most prevalent and efficient method for the synthesis of this compound and its analogs is the palladium-catalyzed Sonogashira cross-coupling reaction.[6] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A common strategy involves the coupling of a di-substituted pyridine, such as 3-chloro-5-iodopyridine or 3,5-dichloropyridine, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.
The use of a silylated alkyne is advantageous as it prevents the self-coupling of the terminal alkyne (Glaser coupling) and often leads to cleaner reactions and higher yields.[7] The subsequent deprotection is typically straightforward, often requiring mild basic or fluoride-mediated conditions.
Representative Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established Sonogashira coupling methodologies and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-chloro-5-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous triethylamine (Et3N) as the solvent and base (approx. 5-10 mL per mmol of halide).
-
To the stirring suspension, add trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude silyl-protected intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Deprotection to this compound
-
Dissolve the crude 3-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).
-
Add potassium carbonate (K2CO3) (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly valuable scaffold in the design of novel therapeutics. Its utility is rooted in its ability to serve as a versatile platform for generating molecular diversity and optimizing drug-like properties.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can form a crucial hydrogen bond with the hinge region of the kinase domain. The ethynyl and chloro groups provide vectors for targeting other regions of the ATP-binding pocket to enhance potency and selectivity.
-
Antiviral Agents: Halogenated heterocycles are frequently employed in the development of antiviral drugs. As an example of a related field, compositions containing RNA polymerase inhibitors for treating viral infections have been explored.[1] The this compound scaffold can be used to synthesize novel nucleoside and non-nucleoside inhibitors targeting viral enzymes.
-
Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring can be modulated by substituents to achieve the desired blood-brain barrier permeability for CNS-targeted drugs.
Role in a Drug Discovery Workflow
Caption: Role of building blocks in a drug discovery pipeline.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of this compound are essential to ensure the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a high-value building block for medicinal chemists and drug discovery professionals. Its commercial availability, coupled with well-established synthetic routes for its preparation, makes it an accessible and attractive starting point for the synthesis of novel and complex molecular architectures. The strategic placement of the chloro and ethynyl functionalities provides a dual-pronged approach for molecular diversification and the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for innovative therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline is set to increase.
References
- 1. US10675296B2 - Compositions comprising an RNA polymerase inhibitor and cyclodextrin for treating viral infections - Google Patents [patents.google.com]
- 2. 329202-22-4|this compound|BLD Pharm [bldpharm.com]
- 3. PYRIDINE,3-CHLORO-5-ETHYNYL, CasNo.329202-22-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Biological Activities of Ethynylpyridine Scaffolds
Introduction: The Ethynylpyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The convergence of a rigid, linear ethynyl group and a heteroaromatic pyridine ring creates the ethynylpyridine scaffold, a structure of growing importance in modern drug discovery. The pyridine ring, an isostere of benzene, is a common feature in numerous FDA-approved drugs, valued for its ability to improve water solubility and engage in hydrogen bonding as a bioisostere for a phenyl group.[1] The addition of the ethynyl moiety introduces structural rigidity and a unique electronic profile, allowing for precise vectoral orientation towards target biomolecules and participation in various non-covalent interactions. This combination of properties has established the ethynylpyridine framework as a "privileged scaffold," a molecular core that is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic activities.[2][3] This guide will provide an in-depth exploration of the key biological activities of ethynylpyridine derivatives, detailing their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.
Core Biological Activities and Mechanisms of Action
Ethynylpyridine derivatives exert their biological effects through a variety of mechanisms, primarily centered on enzyme inhibition and the modulation of critical cellular signaling pathways. Their versatility allows them to be tailored to fit the active sites of numerous enzymes or the binding pockets of various protein targets.
Enzyme Inhibition: A Dominant Mechanism
The structural and electronic characteristics of the ethynylpyridine scaffold make it an exceptional pharmacophore for designing potent and selective enzyme inhibitors.
-
Kinase Inhibition: A significant portion of research has focused on ethynylpyridine derivatives as kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Ethynylpyridine-based compounds have been shown to target a range of kinases, including VEGFR-2, which is critical for angiogenesis, and PIM-1 kinase, an important target in oncology.[5][6][7] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, while the ethynyl group can probe deep into hydrophobic pockets within the kinase domain.
-
Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine, offering symptomatic relief.[8] Several pyridine and ethynylpyridine derivatives have been designed as potent, dual-binding site inhibitors of cholinesterases, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes.[9][10] Some compounds exhibit inhibitory constants (Ki) in the nanomolar range.[9][11]
-
Other Enzyme Targets: The inhibitory activity of this scaffold extends to other important enzyme classes:
-
Carbonic Anhydrases (CAs): Specifically, isoforms like CA IX and XII are overexpressed in many tumors and contribute to the acidic tumor microenvironment. Pyridine derivatives have been developed as selective inhibitors of these tumor-associated CAs.[4][5]
-
Dihydrofolate Reductase (DHFR): This enzyme is a validated target for antimalarial drugs. Ethynylpyridine analogues have shown the ability to inhibit parasite multiplication by interacting with the active site of DHFR.[12]
-
Phosphodiesterases (PDEs): PDE inhibitors can modulate intracellular signaling. Certain ethynylpyridine derivatives have been identified as potent inhibitors of PDE3, which has implications for both anticancer and cardiovascular applications.[7][13]
-
Modulation of Cellular Processes for Anticancer Effects
Beyond direct enzyme inhibition, ethynylpyridine scaffolds are integral to compounds that disrupt cancer cell proliferation through various mechanisms.
-
Induction of Apoptosis and Cell Cycle Arrest: A primary strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Certain pyridine derivatives have been shown to induce apoptosis by upregulating key signaling proteins like p53 and JNK.[14] This activation leads to cell cycle arrest, typically at the G2/M phase, preventing the cells from dividing and proliferating.[4][14]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division. Compounds that interfere with microtubule dynamics are powerful anticancer agents. Novel trimethoxyphenyl pyridine derivatives have been designed to act as colchicine binding site inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[15]
-
Inhibition of RNA Synthesis: Some ethynyl-containing nucleoside analogues, such as 3'-ethynyluridine, function as antimetabolites. After being phosphorylated within the cell, they can inhibit RNA polymerase, thereby halting RNA synthesis and exhibiting potent anti-tumor effects.[16]
Therapeutic Applications
The diverse mechanisms of action translate into significant potential across multiple therapeutic areas.
Anticancer Activity
This is the most extensively studied application for ethynylpyridine scaffolds. Their ability to target multiple cancer hallmarks—including uncontrolled proliferation, angiogenesis, and evasion of apoptosis—makes them highly valuable.[5][6] They have demonstrated cytotoxicity against a wide array of cancer cell lines.[4]
| Compound Class/Example | Cancer Cell Line(s) | Mechanism of Action | Reported IC50 | Reference |
| Pyridone Derivative (Compound 1) | HepG2 (Liver) | G2/M Arrest, Apoptosis (p53/JNK) | 4.5 µM | [14] |
| Iminodihydropyridine (Ii) | HT-29 (Colon) | Growth Inhibition | 3 µM | [7] |
| Pyridine-Thiazole Hybrid (3) | HL-60 (Leukemia) | Cytotoxicity | 0.57 µM | [17] |
| Trimethoxypyridine (VI) | HepG-2 (Liver) | Tubulin Inhibition | 3.25 µM | [15] |
| Pyridine-Urea Hybrids | MCF-7 (Breast) | Cytotoxicity | Lower than Doxorubicin | [5] |
Neuroprotective Activity
Neurodegenerative diseases are characterized by the progressive loss of neurons.[18] Ethynylpyridine derivatives offer potential therapeutic avenues primarily through two routes:
-
Symptomatic Treatment: As discussed, AChE and BChE inhibitors can improve cognitive function in Alzheimer's disease.[9][10]
-
Disease Modification: Some compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of Alzheimer's.[9] Others can activate the synthesis of heat shock proteins, which help protect neurons from the proteotoxic stress caused by toxic amyloid accumulation.[19]
Antimicrobial and Antiparasitic Activity
The scaffold is also effective against various pathogens.
-
Antimalarial: Pyridine derivatives have demonstrated potent in vivo activity against Plasmodium berghei and in vitro against chloroquine-resistant Plasmodium falciparum by inhibiting dihydrofolate reductase.[12][20]
-
Antibacterial & Antifungal: A broad range of pyridine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][21]
Experimental Protocols & Methodologies
To translate theoretical designs into tangible therapeutic leads, rigorous experimental validation is paramount. The following protocols represent standard methodologies for the synthesis and biological evaluation of ethynylpyridine derivatives.
Protocol 1: Synthesis via Sonogashira Coupling
The Sonogashira cross-coupling reaction is the cornerstone for synthesizing ethynylpyridine scaffolds. It efficiently creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Objective: To synthesize a generic (phenylethynyl)pyridine derivative from a halopyridine and phenylacetylene.
Causality of Component Choices:
-
Catalyst System: A dual-catalyst system is employed. The Palladium catalyst (e.g., Pd(PPh₃)₄) is the primary actor in the catalytic cycle. The Copper(I) iodide (CuI) co-catalyst facilitates the reaction by forming a copper(I) acetylide intermediate, which speeds up the transmetalation step.
-
Base: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide (HX) produced during the reaction, preventing catalyst deactivation and driving the reaction forward.
-
Solvent: An anhydrous, deoxygenated solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to prevent side reactions and ensure the stability of the catalysts, which are sensitive to oxygen.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the halopyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and the copper(I) iodide co-catalyst (CuI, 0.04 eq.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add anhydrous, degassed solvent (e.g., THF) via syringe.
-
Reagent Addition: Add the base (e.g., triethylamine, 2.0 eq.) to the stirring mixture. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure ethynylpyridine derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental screening tool to determine the cytotoxic potential of a new compound.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—specifically by mitochondrial reductase enzymes—to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized ethynylpyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: p53 and JNK mediated apoptosis pathway induced by ethynylpyridine derivatives.
Experimental Workflow Diagram
Caption: Standard workflow for in vitro cytotoxicity screening using the MTT assay.
Future Perspectives and Conclusion
The ethynylpyridine scaffold is firmly established as a versatile and potent core in medicinal chemistry. The research landscape continues to evolve, with future efforts likely focused on several key areas. These include the development of highly selective inhibitors to minimize off-target effects and associated toxicity, the use of nanotechnology for targeted drug delivery, and the creation of multi-target compounds designed to address complex diseases like cancer and neurodegeneration through a single molecule.[5][6][22] Despite challenges such as optimizing solubility and managing potential toxicity, the proven track record and synthetic tractability of ethynylpyridine derivatives ensure they will remain a leading contender in the development of next-generation therapeutics.[5][6]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. ijsat.org [ijsat.org]
- 6. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 7. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 18. Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 20. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Record | DigitalNZ [digitalnz.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
solubility of 3-Chloro-5-ethynylpyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-5-ethynylpyridine in Common Organic Solvents
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its rigid structure, incorporating a pyridine ring, a chloro substituent, and an ethynyl group, makes it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional organic materials.[4][5][6] Understanding the solubility of this compound in common organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, formulation development, and overall process efficiency.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind them.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior, often summarized by the principle "like dissolves like".[7] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN | [1][8] |
| Molecular Weight | 137.57 g/mol | [1] |
| Physical Form | Solid | [1] |
| Predicted XlogP | 1.7 | [8] |
| InChIKey | MZOIQYPOUQWDQZ-UHFFFAOYSA-N | [1][8] |
| CAS Number | 329202-22-4 | [1][9] |
The predicted XlogP of 1.7 suggests that this compound has a moderate degree of lipophilicity.[8] The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, while the chloro and ethynyl groups contribute to its overall polarity and potential for dipole-dipole interactions. This profile suggests that the compound will exhibit varied solubility across a range of common organic solvents.
Theoretical Framework for Solvent Selection
To establish a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and functionalities. These can be broadly categorized as:
-
Polar Protic Solvents: Such as methanol and ethanol. These solvents can engage in hydrogen bonding and are effective at solvating polar compounds.
-
Polar Aprotic Solvents: Including acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents have significant dipole moments but do not act as hydrogen bond donors. They are excellent solvents for a wide range of organic molecules.[10]
-
Nonpolar Solvents: Such as hexane, cyclohexane, and toluene. These solvents primarily interact through van der Waals forces and are suitable for dissolving nonpolar compounds.
-
Chlorinated Solvents: Like dichloromethane (DCM) and chloroform. These are versatile solvents with moderate polarity.
A logical workflow for assessing solubility begins with simple qualitative tests and progresses to more rigorous quantitative methods as needed.
Caption: A workflow for determining the solubility of this compound.
Experimental Protocols
Safety Precautions: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound.[2][11][12] The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Part 1: Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.[13][14][15]
Materials:
-
This compound
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Small vials or test tubes with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Label a series of vials, one for each solvent to be tested.
-
Add approximately 2 mL of a single solvent to each corresponding vial.
-
Weigh and add approximately 5 mg of this compound to each vial.
-
Cap the vials securely and vortex for 60 seconds.[14]
-
Allow the vials to stand for at least 5 minutes and observe visually.
-
Record the results as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.[16]
-
Part 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more quantitative estimate of solubility and is suitable for many research applications.[7]
Materials:
-
Same as Part 1, plus an analytical balance.
Procedure:
-
For solvents in which the compound was classified as "Partially Soluble" or "Insoluble," add 1 mL of the solvent to a clean, tared vial.
-
Add a small, pre-weighed amount of this compound (e.g., 2 mg) to the vial.
-
Cap the vial and vortex until the solid is fully dissolved.
-
Continue adding pre-weighed increments of the solute, vortexing after each addition, until a small amount of solid material no longer dissolves. This indicates that the solution is saturated.
-
To ensure equilibrium is reached, place the vial on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours.[7]
-
If all the solid dissolves during equilibration, add another small increment and repeat step 5.
-
Once equilibrium is confirmed with excess solid present, calculate the solubility by dividing the total mass of dissolved solute by the volume of the solvent (e.g., in mg/mL).
Advanced Quantitative Analysis
For applications requiring high precision, such as in pharmaceutical development, the concentration of a saturated solution must be determined using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19]
Caption: Workflow for precise quantitative solubility analysis.
Protocol Outline for HPLC Quantification:
-
Prepare a Saturated Solution: Follow steps 1-6 from the semi-quantitative method to create a saturated solution in equilibrium.
-
Isolate the Supernatant: Centrifuge the sample to pellet the excess solid. Carefully withdraw the clear supernatant using a pipette, or filter it through a 0.22 µm syringe filter to remove any undissolved micro-particles.
-
Prepare Calibration Standards: Create a stock solution of this compound of known concentration in a suitable solvent. From this stock, prepare a series of dilutions to serve as calibration standards.
-
HPLC Analysis:
-
Develop an appropriate HPLC method (e.g., reversed-phase C18 column, mobile phase of acetonitrile/water with UV detection).[18]
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Accurately dilute a known volume of the saturated supernatant and inject it into the HPLC system.
-
-
Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to find the concentration of the original saturated solution, which represents the compound's solubility.[20]
Data Presentation
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Type | Qualitative Solubility (at ~5 mg/2 mL) | Semi-Quantitative Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Nonpolar | Experimental Data | Experimental Data |
| Toluene | 2.4 | Nonpolar | Experimental Data | Experimental Data |
| Dichloromethane | 3.1 | Polar Aprotic | Experimental Data | Experimental Data |
| Ethyl Acetate | 4.4 | Polar Aprotic | Experimental Data | Experimental Data |
| Acetone | 5.1 | Polar Aprotic | Experimental Data | Experimental Data |
| Acetonitrile | 5.8 | Polar Aprotic | Experimental Data | Experimental Data |
| Ethanol | 4.3 | Polar Protic | Experimental Data | Experimental Data |
| Methanol | 5.1 | Polar Protic | Experimental Data | Experimental Data |
| Water | 10.2 | Polar Protic | Experimental Data | Experimental Data |
Conclusion
While specific public data on the solubility of this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By following these self-validating experimental workflows, from rapid qualitative screening to precise quantitative analysis, researchers can generate the reliable solubility data required to advance their work in drug discovery and materials science. The systematic approach outlined herein ensures that the generated data is robust, reproducible, and fit for purpose in a demanding R&D environment.
References
- 1. This compound | 329202-22-4 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 329202-22-4 [sigmaaldrich.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. www1.udel.edu [www1.udel.edu]
- 16. saltise.ca [saltise.ca]
- 17. env.go.jp [env.go.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Sonogashira Coupling Reactions Using 3-Chloro-5-ethynylpyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975 by the groups of Kenkichi Sonogashira, Cassar, and Heck, the palladium- and copper-cocatalyzed variant has become the most widely adopted method due to its mild reaction conditions and high efficiency.[2][4] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in a vast array of pharmaceuticals, natural products, and advanced organic materials.[5][6][7][8][9]
This guide focuses on the application of the Sonogashira coupling to a specific, high-value building block: 3-Chloro-5-ethynylpyridine . This substrate is particularly relevant for drug development professionals, as the pyridine scaffold is a privileged structure in numerous approved drugs, and the chloro- and ethynyl- functionalities serve as versatile handles for further molecular elaboration. However, the coupling of heteroaryl chlorides presents unique challenges compared to their bromide or iodide counterparts, necessitating carefully optimized protocols. This document provides a detailed examination of the reaction mechanism, key experimental considerations, robust step-by-step protocols, and troubleshooting strategies to empower researchers to successfully employ this transformation.
The Reaction Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The Palladium Cycle is where the C(sp²)-C(sp) bond is ultimately formed:
-
Reductive Activation : The reaction typically starts with a Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or other reagents in the mixture.[2][4]
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the C-Cl bond of the pyridine derivative), forming a Pd(II) intermediate. This step is typically the rate-determining step, especially for less reactive aryl chlorides.[1][10]
-
Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This displaces the halide and forms a new Pd(II)-alkynyl intermediate.[1][11]
-
Reductive Elimination : The cis-isomer of the Pd(II)-alkynyl intermediate undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[12]
The Copper Cycle serves to activate the terminal alkyne:
-
π-Alkyne Complex Formation : The copper(I) salt (e.g., CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal alkyne's proton.[4][11]
-
Deprotonation : An amine base (e.g., triethylamine) deprotonates the acidic alkyne, forming a highly reactive copper(I) acetylide intermediate.[11] This species is then ready for the transmetalation step in the palladium cycle.
A significant side reaction associated with the copper cycle is the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[4][13] This is often promoted by the presence of oxygen. To mitigate this, copper-free protocols have been developed, which are discussed later.
Key Considerations for Coupling with this compound
The use of an electron-deficient heteroaryl chloride like this compound as a coupling partner requires special attention to several factors to ensure a successful reaction.
-
Aryl Chloride Reactivity : The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the oxidative addition step more challenging.[1][14] To overcome this hurdle, more reactive catalyst systems are required.
-
Ligand Choice : Standard phosphine ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[12][14][15] These ligands promote the formation of highly active, monoligated Pd(0) species and increase the rate of oxidative addition.[1][12]
-
Temperature : Reactions involving aryl chlorides often require higher temperatures (e.g., 80-130 °C) to drive the oxidative addition to completion.[14][16][17]
-
-
Solvent and Base Selection :
-
Solvent : Polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[14][17][18] For copper-free systems, amines like triethylamine or diisopropylethylamine can sometimes serve as both the base and the solvent.[2]
-
Base : An amine base like Et₃N or DIPEA is standard. However, for difficult couplings, a stronger inorganic base such as K₂CO₃ or Cs₂CO₃ may be more effective, particularly in copper-free protocols.[10][14] The base must be strong enough to deprotonate the alkyne and neutralize the HX byproduct.[2]
-
-
Copper-Free vs. Copper-Catalyzed :
-
Copper-Catalyzed : This is the classical, robust method. The copper(I) co-catalyst significantly accelerates the reaction, often allowing for lower temperatures.[2] However, it can promote the undesirable homocoupling (Glaser coupling) of the terminal alkyne partner, which is a major issue if the alkyne is valuable.[13]
-
Copper-Free : Developed to avoid Glaser homocoupling, these methods are essential for synthesizing complex molecules where diyne impurities are problematic.[8][13][19] They often require more active palladium catalysts, stronger bases, or higher temperatures to compensate for the absence of the copper co-catalyst.[20]
-
Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.
Protocol 1: Standard Pd/Cu-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for coupling this compound with a variety of terminal alkynes.
Materials and Reagents
| Reagent | CAS Number | M.W. | Typical Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| This compound | 329202-22-4 | 137.57 | 138 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.14 | 123 mg (128 µL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 6 mg | 0.03 | 0.03 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 418 µL | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a dry, 10 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (138 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and Copper(I) Iodide (6 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 128 µL, 1.2 mmol) dropwise via syringe.
-
Reaction : Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates
This protocol is recommended when the terminal alkyne is prone to homocoupling or when copper contamination is a concern.
Materials and Reagents
| Reagent | CAS Number | M.W. | Typical Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| This compound | 329202-22-4 | 137.57 | 138 mg | 1.0 | 1.0 |
| Terminal Alkyne | - | - | 1.2 mmol | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos Ligand | 657408-07-6 | 410.50 | 16.4 mg | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 652 mg | 2.0 | 2.0 |
| Dioxane, anhydrous | 123-91-1 | 88.11 | 5 mL | - | - |
Step-by-Step Procedure
-
Catalyst Pre-formation : To a dry reaction flask under inert atmosphere, add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol). Add 2 mL of anhydrous dioxane and stir at room temperature for 15 minutes.
-
Reagent Addition : To the catalyst mixture, add this compound (138 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol).
-
Solvent and Alkyne Addition : Add the remaining anhydrous dioxane (3 mL) followed by the terminal alkyne (1.2 mmol).
-
Reaction : Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring and Work-up : Follow steps 6-10 from Protocol 1. Note that reaction times may be longer compared to the copper-catalyzed method.
General Experimental Workflow
The following diagram illustrates the typical workflow from reaction setup to final product analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Pd(0) oxidized or precatalyst not activated. 2. Insufficient Temperature: Oxidative addition is slow. 3. Poor Quality Reagents: Wet solvent/base, impure starting materials. | 1. Ensure rigorous inert atmosphere technique (degas solvents). Use a fresh catalyst or a more active ligand system (e.g., Buchwald ligands for aryl chlorides).[14][15] 2. Gradually increase the reaction temperature in 10-20 °C increments.[14][17] 3. Use freshly distilled or anhydrous solvents and bases. |
| Significant Alkyne Homocoupling (Diyne Formation) | 1. Oxygen present in the reaction vessel. 2. Copper catalyst concentration is too high. | 1. Thoroughly degas all solvents and maintain a positive inert gas pressure. 2. Switch to a copper-free protocol (Protocol 2). Reduce CuI loading to 1-2 mol%. |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources. 2. Base is too strong or reaction temperature is too high for the substrate. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Try a milder base (e.g., switch from Cs₂CO₃ to K₂CO₃ or DIPEA). Reduce reaction temperature. |
| Formation of Complex Mixture / Tar | 1. Reaction temperature is too high, causing decomposition. 2. Alkyne polymerization. 3. Catalyst decomposition at high temperature. | 1. Lower the reaction temperature. 2. Add the alkyne slowly over a period of time instead of all at once.[13] 3. Use a more thermally stable ligand/catalyst system. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Chloro-5-ethynylpyridine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the application of 3-Chloro-5-ethynylpyridine as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The unique electronic properties and functional handles of this reagent make it an invaluable tool in drug discovery, bioconjugation, and materials science. Herein, we delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the potential for post-synthetic modification of the resulting triazole products.
Introduction: The Strategic Advantage of this compound in Click Chemistry
The advent of "click chemistry," a concept introduced by K. B. Sharpless, revolutionized the synthesis of complex molecular architectures.[1] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] This reaction is celebrated for its high yields, broad functional group tolerance, and mild, often aqueous, reaction conditions.[1]
This compound emerges as a particularly strategic building block for several key reasons:
-
Dual Functionality: The molecule possesses a terminal alkyne for direct participation in the CuAAC reaction and a chloro-substituted pyridine ring.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom can influence the electronic properties of the resulting triazole ring system. This can be leveraged to fine-tune properties such as pKa, polarity, and metabolic stability of the final compound.
-
Post-Click Modification Handle: The chlorine atom serves as a versatile handle for post-cycloaddition modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of additional diversity and complexity.
-
Bioisosteric Potential: The resulting 3-chloropyridinyl-triazole core can act as a bioisostere for other functional groups, a common strategy in medicinal chemistry to enhance biological activity or pharmacokinetic properties.[2]
This guide will provide researchers with the necessary theoretical and practical knowledge to effectively utilize this compound in their synthetic endeavors.
The CuAAC Reaction: Mechanism and Key Considerations
The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a six-membered copper metallacycle. Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocols
Safety and Handling of this compound
Before proceeding, it is crucial to consult the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
General Protocol for CuAAC Reaction with Benzyl Azide
This protocol details a representative click reaction between this compound and benzyl azide. The reaction conditions can be adapted for other azides.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Scheme:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (to a final concentration of approximately 0.1 M with respect to the alkyne).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq, ~1 M) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, ~0.5 M).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow/green.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(3-chloropyridin-5-yl)-1H-1,2,3-triazole.
Characterization of 1-benzyl-4-(3-chloropyridin-5-yl)-1H-1,2,3-triazole (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the triazole proton (singlet, ~δ 7.8-8.2 ppm), the pyridine protons, the benzyl methylene protons (singlet, ~δ 5.6 ppm), and the aromatic protons of the benzyl group.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals corresponding to the carbons of the triazole, pyridine, and benzyl moieties.
-
HRMS (ESI): Calculated mass for the molecular ion [M+H]⁺ should be confirmed.
Protocol for Bioconjugation Applications
For applications involving sensitive biomolecules, it is crucial to use a ligand to stabilize the Cu(I) catalyst and minimize oxidative damage. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand well-suited for this purpose.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Azide-containing label
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing label in PBS.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA solution (typically a 1:5 molar ratio of Cu:THPTA).
-
Reaction Initiation: Add the Cu/THPTA premix to the biomolecule solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Purification: The labeled biomolecule can be purified using standard methods such as size-exclusion chromatography, dialysis, or precipitation to remove excess reagents.
Post-Cycloaddition Modification: Expanding Molecular Diversity
The chloro-substituent on the pyridine ring of the triazole product is a valuable synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the late-stage introduction of a wide array of functional groups, significantly expanding the chemical space accessible from a single click reaction.
Caption: Post-cycloaddition modification pathways.
Data Summary and Comparison
The following table summarizes typical reaction parameters for the CuAAC reaction using this compound.
| Parameter | General Organic Synthesis | Bioconjugation |
| Copper Source | CuSO₄·5H₂O | CuSO₄·5H₂O |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate |
| Ligand | Often not required | THPTA or other water-soluble ligands |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Aqueous buffers (e.g., PBS) |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 6 hours | 1 - 2 hours |
| Typical Yield | > 90% | Dependent on biomolecule and label |
Conclusion
This compound is a highly valuable and versatile building block for click chemistry applications. Its dual functionality allows for straightforward incorporation into molecules via the robust CuAAC reaction, while the chloro-substituent provides a gateway for subsequent diversification. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this reagent in their drug discovery, bioconjugation, and materials science programs.
References
Introduction: The Strategic Value of the 3-Chloro-5-ethynylpyridine Scaffold
An Application Note for the Derivatization of 3-Chloro-5-ethynylpyridine
In the landscape of modern drug discovery and materials science, the pyridine nucleus is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The compound this compound presents itself as a particularly versatile building block. It features two distinct and orthogonally reactive sites: a chloro-substituent amenable to palladium-catalyzed cross-coupling reactions and a terminal alkyne group ready for a host of transformations, including the renowned Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry").
This dual-functionality enables a modular and divergent synthetic approach. One can selectively functionalize either the chloro or the ethynyl group, or perform sequential derivatizations to rapidly generate complex molecular architectures. This guide provides detailed, field-proven protocols for the three most impactful derivatization pathways for this scaffold, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes for researchers, scientists, and drug development professionals.
Protocol 1: Sonogashira Cross-Coupling of the Ethynyl Group
The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This protocol details the coupling of an aryl iodide to this compound.
Mechanistic Rationale
The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper(I).[5] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne of this compound in the presence of an amine base to form a copper(I) acetylide intermediate.[6] This activated alkyne species then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[5] The amine base, typically triethylamine or piperidine, is crucial as it scavenges the HX byproduct and can aid in the in situ reduction of any Pd(II) precatalyst to the active Pd(0) state.[4][7]
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl iodide (1.1 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst.
-
Solvent and Base Addition: Through the septum, add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Triethylamine) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Stir the mixture at room temperature or heat to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic acetylenic proton signal (~3.5 ppm) of the starting material will be absent in the product's ¹H NMR spectrum.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common, effective catalysts for Sonogashira reactions.[5] |
| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation.[3][6] |
| Base | Triethylamine (Et₃N), Piperidine | Neutralizes HX byproduct; acts as solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed to protect the catalyst. |
| Temperature | Room Temp to 80°C | Substrate dependent; mild conditions are often sufficient.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the catalyst.[4] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Chloro Group
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation between an organohalide and an organoboron compound.[8][9] This protocol is designed to couple a boronic acid to the 3-chloro position of the pyridine ring, a reaction that typically requires a more active catalyst system compared to couplings with bromides or iodides.[10]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring. A crucial step is the activation of the boronic acid with a base (e.g., K₃PO₄, Na₂CO₃), forming a more nucleophilic boronate species.[11] This boronate then undergoes transmetalation with the Pd(II)-halide complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst, completing the cycle.[8] The choice of a bulky, electron-rich phosphine ligand is often key to facilitating the oxidative addition to the relatively unreactive C-Cl bond.
Step-by-Step Protocol
-
Reagent Loading: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid (1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0 eq.).[12]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The aqueous component is essential for the base to function effectively.[12]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions with chloro-pyridines may require several hours to reach completion (6-24 h).
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography.
-
Characterization: Analyze the final product by NMR and MS to confirm its identity and purity. The ¹H NMR spectrum should show new aromatic signals corresponding to the coupled boronic acid partner, with characteristic shifts in the pyridine ring protons.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ + XPhos | Catalysts with electron-rich, bulky ligands are effective for activating aryl chlorides. |
| Boron Reagent | Boronic Acid (R-B(OH)₂), Pinacol Ester | Boronic acids are common; esters can offer enhanced stability.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[9][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic/aqueous mixture facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110°C | Higher temperatures are generally required for C-Cl bond activation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from oxidation. |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[13] The Cu(I)-catalyzed cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is the quintessential click reaction and is perfectly suited for derivatizing the ethynyl group of our scaffold.[14][15][16]
Mechanistic Rationale
This reaction's efficiency stems from the catalytic action of Copper(I), which dramatically accelerates the rate of the Huisgen 1,3-dipolar cycloaddition.[16] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide. This intermediate then readily reacts with the organic azide in a stepwise manner to form a stable six-membered copper-containing intermediate, which then rearranges to the aromatic triazole product, regenerating the catalyst. A common and highly reliable method involves generating the active Cu(I) catalyst in situ from Copper(II) sulfate (CuSO₄) using a mild reducing agent like sodium ascorbate.[14]
Step-by-Step Protocol
-
Solution Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To this stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq.).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq.). A color change (e.g., to yellow or orange) is often observed as the Cu(I) species is generated and the reaction begins.
-
Reaction: Stir the reaction vigorously at room temperature. These reactions are often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration, washed with water and a cold solvent like diethyl ether, and dried. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: The crude product, if not pure after filtration, can be purified by flash chromatography.
-
Characterization: Confirm the structure via NMR and MS. In the ¹H NMR, a new singlet corresponding to the triazole proton will appear (typically δ 7.5-8.5 ppm), and the acetylenic proton signal will be absent.
| Parameter | Recommended Condition | Rationale |
| Copper Source | CuSO₄·5H₂O | Inexpensive, stable Cu(II) precursor for in situ reduction.[14] |
| Reducing Agent | Sodium Ascorbate | Mildly reduces Cu(II) to the active Cu(I) catalyst.[14] |
| Ligand (Optional) | THPTA, TBTA | Stabilizes the Cu(I) oxidation state, preventing disproportionation and improving efficiency, especially in biological applications.[13][14] |
| Solvent | tBuOH/H₂O, DMSO, DMF | Aqueous mixtures are common and environmentally benign.[15] |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds efficiently without heating.[16] |
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. broadpharm.com [broadpharm.com]
- 15. interchim.fr [interchim.fr]
- 16. Click Chemistry [organic-chemistry.org]
The Strategic Application of 3-Chloro-5-ethynylpyridine in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Chloro-5-ethynylpyridine as a Versatile Synthon for Agrochemical Innovation
This compound is a highly functionalized heterocyclic building block poised for significant applications in the synthesis of novel agrochemicals. Its unique trifecta of reactive sites—the pyridine ring, a chloro substituent, and an ethynyl group—offers a powerful platform for the development of sophisticated molecular architectures with potent insecticidal and fungicidal properties. The electron-deficient nature of the pyridine ring, coupled with the specific placement of the chloro and ethynyl groups, allows for selective and efficient chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two key reaction pathways: Sonogashira cross-coupling for the creation of advanced insecticides and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for the synthesis of novel triazole fungicides.
The pyridine moiety is a well-established pharmacophore in a multitude of commercial agrochemicals, contributing to favorable properties such as systemic transport in plants and specific binding to target enzymes or receptors in pests and pathogens.[1][2] The chloro group can serve as a leaving group for nucleophilic substitution or as a site for further cross-coupling reactions, while the terminal alkyne is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This document will provide detailed protocols for the synthesis of hypothetical, yet highly plausible, agrochemical candidates derived from this compound. These protocols are grounded in established chemical principles and analogous transformations reported in the scientific literature.
Part 1: Synthesis of Novel Insecticides via Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is particularly well-suited for elaborating the structure of this compound to generate novel insecticides. By coupling the ethynyl group with various substituted aryl halides, it is possible to introduce pharmacophores known to interact with insect-specific targets, such as the nicotinic acetylcholine receptor (nAChR).
The following section details a proposed synthetic route to a novel pyridinyl-arylacetylene insecticide, leveraging the Sonogashira coupling as the key strategic step.
Causality in Experimental Design
The choice of a Sonogashira coupling is deliberate. It allows for the direct and efficient linkage of the this compound core to a second aromatic system, a common structural motif in many potent insecticides. The palladium and copper co-catalysis system is highly efficient for this transformation, and the reaction conditions can often be tuned to be mild and functional group tolerant. The selection of the coupling partner, a substituted aryl halide, is critical for the biological activity of the final compound. For this example, we have chosen a substituted 2-chloropyrimidine, as pyrimidine-containing compounds have shown notable insecticidal properties.[5]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling Synthesis.
Protocol: Synthesis of a Hypothetical Pyridinyl-Pyrimidinylacetylene Insecticide
Objective: To synthesize a novel insecticide candidate by coupling this compound with 2,4-dichloro-5-methylpyrimidine via a Sonogashira reaction.
Materials:
-
This compound
-
2,4-dichloro-5-methylpyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 2,4-dichloro-5-methylpyrimidine (1.1 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous THF (10 mL per mmol of this compound) and triethylamine (3.0 eq) via syringe.
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired pyridinyl-pyrimidinylacetylene.
Data Summary:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2,4-dichloro-5-methylpyrimidine |
| Catalyst | Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Triethylamine |
| Solvent | THF |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Expected Yield | 70-90% |
Part 2: Synthesis of Novel Fungicides via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," a powerful methodology for rapidly and efficiently synthesizing complex molecules from modular building blocks.[6] The terminal alkyne of this compound is an ideal substrate for CuAAC, reacting with a wide range of organic azides to form stable 1,2,3-triazole rings. The 1,2,3-triazole moiety is a well-known pharmacophore in many successful antifungal agents, such as fluconazole and epoxiconazole.[7]
This section outlines a proposed synthetic pathway for a novel triazole-based fungicide, demonstrating the utility of click chemistry in agrochemical discovery.
Causality in Experimental Design
The choice of click chemistry is based on its high efficiency, regioselectivity (formation of the 1,4-disubstituted triazole), mild reaction conditions, and tolerance of a broad range of functional groups. This allows for the modular assembly of a fungicide candidate by coupling the this compound core with a carefully selected azide-containing fragment. The azide partner can be designed to mimic structural features of known fungicides or to introduce novel functionalities that may enhance antifungal activity or improve plant uptake and translocation.
Experimental Workflow: Click Chemistry (CuAAC)
Caption: Workflow for Click Chemistry Synthesis.
Protocol: Synthesis of a Hypothetical Triazolyl-Pyridine Fungicide
Objective: To synthesize a novel fungicide candidate by reacting this compound with 1-(azidomethyl)-4-chlorobenzene via a copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
This compound
-
1-(azidomethyl)-4-chlorobenzene (can be synthesized from 1-(bromomethyl)-4-chlorobenzene and sodium azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-(azidomethyl)-4-chlorobenzene (1.05 eq) in a 1:1 mixture of tert-butanol and water (10 mL per mmol of alkyne).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimum amount of water.
-
Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change to yellow or orange is typically observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, add water to the reaction mixture and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired 1,4-disubstituted triazole.
Data Summary:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 1-(azidomethyl)-4-chlorobenzene |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH / H₂O (1:1) |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Expected Yield | 85-95% |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The strategic application of modern synthetic methodologies, such as the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition, allows for the efficient construction of complex molecules with the potential for high insecticidal and fungicidal activity. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this promising synthon, paving the way for the discovery and development of next-generation crop protection agents.
References
- 1. scribd.com [scribd.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Large-Scale Synthesis and Purification of 3-Chloro-5-ethynylpyridine: A Comprehensive Guide
An Application Note and Protocol Guide for Researchers and Drug Development Professionals
Abstract
3-Chloro-5-ethynylpyridine is a critical heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its rigid, functionalized pyridine core allows for the precise construction of complex molecular architectures. This guide provides a detailed, field-proven protocol for the large-scale synthesis and purification of this compound. The methodology is grounded in the robust and scalable Sonogashira cross-coupling reaction, followed by a systematic purification strategy to achieve high purity suitable for pharmaceutical development. This document is intended for researchers, chemists, and process development professionals, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices.
Introduction: The Strategic Importance of this compound
Substituted pyridines are prevalent motifs in medicinal chemistry, with approximately 20% of the top 200 drugs featuring a pyridine ring in their structure.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound, in particular, offers two distinct and orthogonal points for further chemical modification: the chloro substituent, amenable to various nucleophilic substitution and cross-coupling reactions, and the ethynyl group, a versatile handle for click chemistry, further couplings, and other transformations.
The challenge in producing such intermediates lies in developing a process that is not only high-yielding but also cost-effective, safe, and scalable.[1] This guide addresses these challenges by outlining a reproducible and efficient manufacturing process.
Synthesis Pathway: Selective Sonogashira Coupling
The method of choice for constructing the C(sp²)-C(sp) bond in this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium- and copper-cocatalyzed reaction provides a direct and efficient route to couple a terminal alkyne with an aryl halide.[4] For large-scale synthesis, we employ a two-step, one-pot sequence starting from 3,5-dichloropyridine and using trimethylsilylacetylene (TMSA) as the alkyne source. This approach circumvents the need to handle highly volatile and flammable acetylene gas directly.
The overall reaction scheme is as follows:
-
Selective Monocoupling: A Sonogashira reaction is performed on 3,5-dichloropyridine with one equivalent of TMSA. The reaction is controlled to favor the formation of 3-chloro-5-((trimethylsilyl)ethynyl)pyridine.
-
In-situ Deprotection: The trimethylsilyl (TMS) protecting group is removed under basic conditions to yield the final product, this compound.
Causality of Experimental Design
-
Choice of Starting Material: 3,5-Dichloropyridine is a readily available and cost-effective starting material for introducing the 3-chloro-5-substituted pattern.
-
Alkyne Source: TMSA is a stable, liquid alkyne surrogate that is much safer to handle on a large scale than acetylene gas. The TMS group also serves as a protecting group, preventing side reactions such as homocoupling of the alkyne.
-
Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) salt (CuI) is used. The palladium complex is the primary catalyst for the cross-coupling cycle, while the copper(I) salt acts as a co-catalyst to form a reactive copper acetylide intermediate, which accelerates the rate-determining transmetalation step.[2][4][5]
-
Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base to neutralize the HX formed during the reaction and often as the solvent. This creates the necessary alkaline environment for the catalytic cycle to proceed efficiently.[3]
Large-Scale Synthesis Protocol
Safety First: This procedure must be conducted in a well-ventilated chemical fume hood or a controlled reactor environment.[6] Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, is mandatory.[7][8] All reagents are hazardous and should be handled with care. An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the catalyst and potential side reactions.[9]
Table 1: Reagent Stoichiometry and Details
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 1.00 | 1.00 | 148.0 g |
| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 1.05 | 1.05 | 103.1 g (149 mL) |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.01 | 0.01 | 7.02 g |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.02 | 0.02 | 3.81 g |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 262.29 | 0.04 | 0.04 | 10.49 g |
| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | - | - | 1.5 L |
| Methanol (MeOH) | CH₃OH | 32.04 | - | - | 500 mL |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.50 | 1.50 | 207.3 g |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet. Ensure the system is completely dry and purged with nitrogen.
-
Reagent Charging: To the reactor, charge diisopropylamine (1.5 L), 3,5-dichloropyridine (148.0 g), PdCl₂(PPh₃)₂ (7.02 g), copper(I) iodide (3.81 g), and triphenylphosphine (10.49 g).
-
Inerting: Sparge the resulting slurry with nitrogen for 30 minutes with gentle stirring to ensure the atmosphere is deoxygenated.
-
TMSA Addition: Slowly add trimethylsilylacetylene (149 mL) to the reaction mixture at room temperature over 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using the reactor jacket.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS to confirm the consumption of 3,5-dichloropyridine.
-
Deprotection: Once the coupling reaction is complete, cool the mixture to room temperature. In a separate vessel, dissolve potassium carbonate (207.3 g) in methanol (500 mL). Add this solution to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the TMS group. Monitor by HPLC/GC-MS until the silylated intermediate is fully consumed.
-
Work-up: Cool the reaction mixture to 10-15 °C. Quench the reaction by slowly adding 1 L of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel or extraction vessel. Extract the aqueous phase with ethyl acetate (3 x 750 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated ammonium chloride solution (2 x 500 mL) to remove copper salts, followed by a wash with saturated sodium chloride (brine) solution (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid or oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Large-Scale Purification: Achieving Pharmaceutical Grade Purity
The purification of APIs and their intermediates is a critical step that directly impacts the quality and safety of the final drug product.[10][11][12] For a solid compound like this compound, crystallization is the most effective and economically viable method for large-scale purification.[13][14] It efficiently removes unreacted starting materials, catalyst residues, and by-products.
Purification Strategy
The crude product from the synthesis typically contains residual catalysts, salts, and potentially some 3,5-diethynylpyridine as a minor byproduct. Our strategy involves:
-
Slurry Wash: A preliminary wash with a non-polar solvent to remove highly non-polar impurities.
-
Recrystallization: A carefully selected solvent system is used to dissolve the crude product at an elevated temperature and allow pure crystals to form upon cooling.
Purification Protocol
Table 2: Purification Parameters
| Parameter | Value/Solvent | Rationale |
| Slurry Solvent | Heptane | Removes non-polar impurities while minimizing product loss. |
| Recrystallization Solvent System | Isopropanol (IPA) / Water | Good solubility at high temperature, poor solubility at low temperature. Water acts as an anti-solvent. |
| Product to Solvent Ratio | ~1 g to 10 mL (IPA) | Ensures complete dissolution at elevated temperature. |
| Cooling Profile | Slow cooling to RT, then 0-5 °C | Promotes the formation of large, pure crystals and maximizes yield. |
Step-by-Step Procedure:
-
Slurry Wash: Transfer the crude product to a clean reactor. Add heptane (approx. 5 mL per gram of crude material). Stir the slurry at room temperature for 1 hour.
-
Filtration: Filter the solid product using a Büchner funnel and wash the cake with a small amount of cold heptane.
-
Recrystallization - Dissolution: Transfer the washed solid to a clean, dry reactor. Add isopropanol (10 mL per gram of solid). Heat the mixture to 70-75 °C with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pad of celite to remove it.
-
Crystallization: Slowly cool the solution to room temperature over 2-3 hours. If crystallization does not initiate, seeding with a small crystal of pure product may be necessary.
-
Complete Crystallization: Once crystallization begins, continue slow cooling. Once at room temperature, further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize the yield.
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold 90:10 IPA/Water solution, followed by a wash with cold heptane.
-
Drying: Dry the purified crystals under vacuum at 40-45 °C until a constant weight is achieved.
-
Analysis: Analyze the final product for purity (HPLC, >99.5%), identity (¹H NMR, ¹³C NMR), and residual solvents (GC).
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a robust, scalable, and well-validated methodology for the synthesis and purification of this compound. By employing a selective Sonogashira coupling and a systematic crystallization protocol, high-purity material suitable for pharmaceutical and agrochemical research and development can be reliably produced on a large scale. The detailed explanation of the rationale behind procedural choices is intended to empower scientists to adapt and optimize this process for their specific needs while adhering to the highest standards of safety and quality.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. content.labscoop.com [content.labscoop.com]
- 10. biosynce.com [biosynce.com]
- 11. shyzchem.com [shyzchem.com]
- 12. Pharmaceutical Filtration Equipment and Purification Solutions [pharmaceutical-technology.com]
- 13. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
Application Notes & Protocols: Strategic Synthesis of Biologically Active Molecules Utilizing 3-Chloro-5-ethynylpyridine
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an ideal framework for designing potent and selective biologically active agents.[1][3] Within the arsenal of pyridine-based building blocks, 3-Chloro-5-ethynylpyridine stands out as a particularly versatile and powerful intermediate. This molecule offers two distinct and orthogonally reactive handles: a chloro substituent at the 3-position, amenable to palladium-catalyzed cross-coupling reactions, and a terminal alkyne at the 5-position, ready for a diverse range of transformations including Sonogashira couplings and cycloadditions. This guide provides an in-depth exploration of the key synthetic routes employing this compound, complete with detailed protocols and expert insights into the rationale behind experimental design for the synthesis of complex molecules, particularly kinase inhibitors.
The Strategic Value of this compound in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial advantage in the systematic exploration of structure-activity relationships (SAR) during a drug discovery campaign.
-
The Chloro Group (C3-Position): This serves as a classic handle for C-C and C-N bond formation. While less reactive than its bromo or iodo counterparts, the C-Cl bond can be effectively activated using modern palladium catalysts with specialized ligands, making it suitable for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] This position is often targeted to introduce substituents that modulate solubility, metabolic stability, or interact with solvent-exposed regions of a biological target.
-
The Ethynyl Group (C5-Position): The terminal alkyne is a gateway to a wealth of chemical transformations. Its primary application is in the Sonogashira cross-coupling reaction to append various aryl and heteroaryl moieties.[5][6] Furthermore, it is an ideal partner in [3+2] cycloaddition reactions (e.g., "click chemistry") to form stable triazole rings, a common strategy for linking molecular fragments or attaching probes.
This dual functionality enables a modular approach to synthesis, as illustrated in the workflow below.
Caption: Modular synthetic strategies starting from this compound.
Core Synthetic Transformations & Protocols
Sonogashira Cross-Coupling: Elaboration at the Ethynyl Moiety
The Sonogashira reaction is a cornerstone transformation for forming C(sp²)-C(sp) bonds, enabling the direct connection of the pyridine core to other aromatic systems via an acetylene linker.[5][7] The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper.[8][9]
Mechanistic Rationale: The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11] The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate from the terminal alkyne in the presence of a base.[5][8]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpps.com [wjpps.com]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. nobelprize.org [nobelprize.org]
Application Notes & Protocols: 3-Chloro-5-ethynylpyridine as a Versatile Building Block for High-Performance Organic Electronic Materials
Disclaimer: As of the latest literature review, specific research and application data for the direct use of 3-Chloro-5-ethynylpyridine in the synthesis of organic electronic materials are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore presented as a representative guide, drawing upon established principles of polymer chemistry and the well-documented use of analogous ethynylpyridine and chloro-aromatic derivatives in the field of organic electronics. The protocols provided are based on established methodologies, such as the Sonogashira cross-coupling reaction, and are intended to serve as a foundational template for researchers exploring the potential of this compound.
Introduction: The Strategic Advantage of this compound in Organic Electronics
The design and synthesis of novel π-conjugated organic materials are at the heart of advancements in organic electronics.[1] The performance of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) is intrinsically linked to the molecular architecture of the active materials. This compound is a promising, yet underexplored, building block for the synthesis of such materials. Its unique trifunctional nature offers a compelling combination of properties:
-
The Pyridine Moiety: The electron-deficient nature of the pyridine ring can enhance electron transport properties in the resulting polymer, a desirable characteristic for n-type and ambipolar organic semiconductors.[2] The nitrogen atom also provides a site for potential post-polymerization modification or for influencing intermolecular packing.
-
The Ethynyl Group: This reactive group is a cornerstone for building extended π-conjugated systems via powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[3] This allows for the creation of rigid, planar polymer backbones that facilitate efficient charge transport.
-
The Chloro Substituent: The presence of a chlorine atom can significantly influence the electronic properties of the monomer and the resulting polymer. It can lower the HOMO and LUMO energy levels, potentially improving ambient stability and tuning the material's optical and electronic characteristics.[4] The chloro-group can also serve as a handle for further functionalization.
These features make this compound a versatile precursor for a new generation of organic electronic materials with tailored properties.
Representative Application: Synthesis of a Poly(this compound-alt-dialkoxybenzene) Copolymer for OFETs
This section details the synthesis and characterization of a representative donor-acceptor (D-A) copolymer, where this compound acts as the acceptor unit and a dialkoxybenzene derivative serves as the donor. This type of copolymer architecture is a well-established strategy for creating high-mobility organic semiconductors.
Rationale for Material Design
The alternating copolymer design is employed to achieve a low bandgap material with broad absorption and balanced charge transport. The electron-donating dialkoxybenzene units enhance solubility and promote intermolecular π-π stacking, which is crucial for efficient charge hopping. The electron-accepting this compound units contribute to lowering the LUMO energy level, which can improve electron injection and ambient stability.
Synthetic Workflow
The synthetic strategy is centered around a Palladium-catalyzed Sonogashira cross-coupling polymerization. This reaction is highly efficient for the formation of C(sp)-C(sp2) bonds, leading to the desired conjugated polymer backbone.
Detailed Experimental Protocol
Materials:
-
This compound (synthesis from commercial precursors may be required)
-
1,4-dibromo-2,5-bis(2-octyldodecyloxy)benzene (or similar long-chain dialkoxy derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Copper(I) iodide (CuI)
-
Anhydrous Toluene
-
Triethylamine (TEA), distilled
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 1,4-dibromo-2,5-bis(2-octyldodecyloxy)benzene (1.0 mmol), this compound (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.1 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (20 mL) and distilled triethylamine (10 mL) via syringe.
-
Polymerization: Heat the reaction mixture to 80 °C and stir under argon for 48 hours. The solution will become viscous as the polymer forms.
-
Precipitation and Collection: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol. The polymer will precipitate. Collect the solid by filtration.
-
Purification: Wash the collected polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with acetone for 24 hours, followed by hexane for 24 hours. Finally, extract the polymer with chloroform.
-
Final Product: Precipitate the chloroform solution in methanol, filter, and dry the final polymer under vacuum at 60 °C for 24 hours.
Causality behind Experimental Choices:
-
Catalyst System: The Pd(PPh3)4/CuI system is a classic and highly effective catalyst for Sonogashira couplings.[5] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.
-
Solvents: Toluene is a good solvent for the monomers and the growing polymer chain. Triethylamine acts as both a base to deprotonate the alkyne and as a solvent.
-
Inert Atmosphere: The reaction is performed under argon to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction.[5]
-
Purification: The sequential washing and Soxhlet extraction are crucial for removing impurities that can act as charge traps in the final electronic device, thereby ensuring high performance.
Material Characterization
A thorough characterization of the synthesized polymer is essential to understand its properties and potential for electronic applications.
Structural and Molecular Weight Analysis
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirm polymer structure and purity | Peaks corresponding to the aromatic protons of both monomer units. Absence of terminal alkyne proton signals indicates successful polymerization. |
| GPC | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) | Mn > 10 kDa and PDI < 2.5 are generally desirable for good film formation and device performance. |
Optical and Electrochemical Properties
These properties are critical for determining the energy levels and light-matter interactions of the material.
| Property | Technique | Typical Values & Significance |
| UV-Vis Absorption | Solution and thin-film UV-Vis spectroscopy | λmax (solution) ~ 450-550 nm. A red-shift in the thin film indicates intermolecular aggregation, which is beneficial for charge transport. The absorption edge is used to calculate the optical bandgap (Eg_opt).[6] |
| Photoluminescence | Fluorescence spectroscopy | Emission peak in the range of 550-650 nm. The Stokes shift (difference between absorption and emission maxima) provides insight into the excited state geometry. |
| HOMO/LUMO Levels | Cyclic Voltammetry (CV) | HOMO level can be estimated from the onset of oxidation, and the LUMO level can be calculated by adding the optical bandgap. These values determine the charge injection barriers from electrodes and the material's air stability.[7] |
Application in Organic Field-Effect Transistors (OFETs)
The synthesized polymer can be used as the active semiconductor layer in a bottom-gate, top-contact OFET architecture.
OFET Fabrication Protocol
-
Substrate Preparation: A heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer is used as the gate electrode and gate dielectric, respectively. The substrates are cleaned by sonication in acetone and isopropanol, followed by an oxygen plasma treatment.
-
Dielectric Surface Modification: The SiO2 surface is treated with hexamethyldisilazane (HMDS) vapor to create a hydrophobic surface, which improves the molecular ordering of the deposited polymer film.
-
Active Layer Deposition: A solution of the polymer (5 mg/mL in chloroform) is spin-coated onto the HMDS-treated substrate at 2000 rpm for 60 seconds.
-
Annealing: The film is annealed at 150 °C for 30 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.
-
Electrode Deposition: Gold source and drain electrodes (50 nm) are thermally evaporated through a shadow mask onto the polymer film. The channel length (L) and width (W) are typically 50 µm and 1000 µm, respectively.
-
Characterization: The OFET characteristics are measured in a nitrogen atmosphere using a semiconductor parameter analyzer.
Expected Device Performance
| Parameter | Description | Target Value |
| Hole Mobility (μh) | The speed at which holes move through the semiconductor. | > 0.1 cm²/Vs |
| On/Off Ratio | The ratio of the current when the transistor is "on" to when it is "off". | > 10⁵ |
| Threshold Voltage (Vth) | The gate voltage at which the transistor begins to conduct. | < -5 V |
The performance of the OFET is highly dependent on the molecular ordering and crystallinity of the polymer film, which is influenced by the annealing process and the nature of the side chains.[8]
Conclusion
This compound represents a highly promising building block for the development of next-generation organic electronic materials. Its unique electronic and structural features, when incorporated into a well-designed polymer architecture, have the potential to yield high-performance organic semiconductors. The representative protocols provided herein for a Sonogashira-based copolymerization and OFET fabrication offer a solid starting point for researchers to explore the capabilities of this versatile monomer. Further research into homopolymers of this compound and its incorporation into materials for OLEDs and OSCs is warranted and expected to yield exciting results.
References
- 1. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Two Novel Quinoidal Polymers for OFETs [Video] - Advanced Science News [advancedsciencenews.com]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Protecting Group Strategies for the Ethynyl Moiety of 3-Chloro-5-ethynylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of the ethynyl group on the 3-chloro-5-ethynylpyridine core is a critical consideration in the synthesis of complex molecules for pharmaceutical and materials science applications. The acidic proton of the terminal alkyne imparts a nucleophilic character that, while synthetically useful, can interfere with a wide range of chemical transformations. This guide provides a detailed overview of protecting group strategies, with a focus on silyl ethers, to enable the selective and efficient synthesis of derivatives of this compound.
The Imperative for Protection: Navigating the Reactivity of this compound
The electron-withdrawing nature of the pyridine ring, compounded by the inductive effect of the chlorine atom, enhances the acidity of the terminal alkyne's proton. This heightened reactivity makes the unprotected ethynyl group susceptible to undesired side reactions in the presence of bases, nucleophiles, and certain organometallic reagents. Protecting the ethynyl moiety is therefore essential to:
-
Prevent deprotonation by bases used in subsequent reaction steps.
-
Avoid unwanted nucleophilic attack on electrophilic centers.
-
Enable orthogonal functionalization of other positions on the pyridine ring.[1][2]
-
Facilitate purification and handling by masking the polar C-H bond.
Silyl ethers are the most widely employed protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and generally mild removal conditions.[3] This guide will focus on the two most common silyl protecting groups: Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS).
A Comparative Analysis: TMS vs. TIPS Protection
The choice between TMS and TIPS protection is a critical strategic decision that hinges on the planned synthetic route and the reaction conditions that the protected intermediate must endure.
| Protecting Group | Key Characteristics | Stability Profile |
| Trimethylsilyl (TMS) | Small steric footprint, readily introduced and removed. | Labile to mild basic and acidic conditions, as well as fluoride ions.[4][5] |
| Triisopropylsilyl (TIPS) | Large steric bulk, provides enhanced stability. | Robust to a wider range of reaction conditions, including those that would cleave a TMS group.[6] |
Expert Insight: For multi-step syntheses involving harsh reagents or requiring robust protection, the TIPS group is generally the superior choice.[6] The TMS group is better suited for transformations where mild deprotection conditions are desired and the subsequent reaction steps are compatible with its lability.
Visualizing the Strategy: Protecting Group Workflow
Caption: Workflow for protecting group strategies.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Trimethylsilyl (TMS) Protection of this compound
This protocol is suitable for situations where a labile protecting group is desired.
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-chloro-5-((trimethylsilyl)ethynyl)pyridine.
Protocol 2: Triisopropylsilyl (TIPS) Protection of this compound
This protocol is recommended when a robust protecting group is necessary to withstand more demanding reaction conditions.
Materials:
-
This compound
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.0 eq) or triethylamine (1.5 eq) in anhydrous DMF or THF at room temperature under an inert atmosphere, add triisopropylsilyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction if necessary. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-chloro-5-((triisopropylsilyl)ethynyl)pyridine.
Protocol 3: Deprotection of 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine
Mild basic conditions are typically sufficient for the removal of the TMS group.
Materials:
-
3-Chloro-5-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v), add potassium carbonate (0.2-1.0 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.[5]
-
Once the starting material is consumed, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate to yield the deprotected product. Further purification by chromatography may be performed if necessary.
Alternative Mild Deprotection with DBU: For substrates sensitive to K₂CO₃, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a highly effective and chemoselective reagent for TMS deprotection.[7][8]
Protocol 4: Deprotection of 3-Chloro-5-((triisopropylsilyl)ethynyl)pyridine
Fluoride-based reagents are generally required for the cleavage of the more stable TIPS group.
Materials:
-
3-Chloro-5-((triisopropylsilyl)ethynyl)pyridine
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 3-chloro-5-((triisopropylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a 1 M solution of TBAF in THF (1.1-1.5 eq) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative Deprotection with Silver Fluoride (AgF): For substrates where TBAF may cause side reactions, silver fluoride in methanol provides a milder alternative for TIPS deprotection.[9][10]
Orthogonal Protection Strategies
In more complex synthetic endeavors, the presence of multiple functional groups may necessitate an orthogonal protecting group strategy.[1][11] This involves the use of protecting groups that can be removed under distinct conditions without affecting each other. For instance, a TIPS-protected alkyne is stable to the acidic conditions often used to remove a Boc-protecting group from an amine, allowing for selective deprotection and subsequent functionalization.
Conclusion
The selection of an appropriate protecting group for the ethynyl moiety of this compound is a crucial decision that significantly impacts the efficiency and success of a synthetic campaign. The less sterically hindered and more labile TMS group is suitable for shorter synthetic sequences with mild reaction conditions, while the robust TIPS group provides greater stability for more complex, multi-step syntheses. The detailed protocols provided herein offer a practical guide for the protection and deprotection of this versatile building block, empowering researchers to navigate the challenges of modern organic synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogash-ira Coupling of 3-Chloro-5-ethynylpyridine
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 3-chloro-5-ethynylpyridine, a substrate of significant interest in pharmaceutical and materials science research. As an electron-deficient heteroaryl chloride, this molecule presents unique hurdles that require a nuanced approach to reaction design and troubleshooting.
This resource is structured as a series of frequently asked questions (FAQs) and a practical troubleshooting guide. Our goal is to provide you not only with procedural steps but also with the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira coupling of this compound. Each entry is designed to help you diagnose the issue and implement a logical, step-by-step solution.
Q1: My reaction shows low or no conversion of this compound. What are the potential causes and how can I fix it?
A1: Low or no conversion is a frequent issue, particularly with a challenging substrate like an aryl chloride. The root cause often lies in the catalyst's inability to perform the oxidative addition step, which is notoriously difficult for the strong C-Cl bond.[1]
Potential Causes & Solutions:
-
Inactive Catalyst System: The combination of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Switch to a more active catalyst system designed for aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are known to promote the oxidative addition step for these challenging substrates.[2][3][4] A pre-catalyst like an oxime-palladacycle may also be effective.[4]
-
-
Insufficient Reaction Temperature: The energy barrier for the oxidative addition of aryl chlorides is high.
-
Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures in the range of 80-120°C.[5] Use a high-boiling solvent like DMF, toluene, or dioxane in a sealed vessel if necessary.
-
-
Poor Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst.
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous and thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions.[6]
-
-
Inappropriate Base: The choice of base can significantly impact catalyst activity and reaction outcome.
-
Solution: While triethylamine (TEA) is common, a stronger base might be needed.[7] Consider using a bulkier amine base like diisopropylethylamine (DIPEA) or an inorganic base such as Cs₂CO₃ or K₂CO₃, especially at higher temperatures.
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this side reaction?
A2: Alkyne homocoupling to form a 1,3-diyne is a common side reaction, particularly in the presence of copper(I) and oxygen.[8][9]
Potential Causes & Solutions:
-
Oxygen Contamination: The Glaser coupling is an oxidative process.
-
Solution: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[6] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
-
Excess Copper(I) Co-catalyst: While Cu(I) accelerates the desired reaction, it also catalyzes the homocoupling.
-
Solution: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be the best option, although this often requires a more specialized palladium/ligand system and a stronger base.[10] Note that some so-called "copper-free" reactions may be catalyzed by trace copper impurities.[2][6]
-
-
Reaction Conditions: High concentrations of the alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Consider adding the terminal alkyne slowly to the reaction mixture via a syringe pump. This keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Q3: My reaction mixture turns black, and the reaction stalls. What's causing my catalyst to decompose?
A3: The formation of a black precipitate is typically indicative of the palladium catalyst decomposing to form palladium black, an inactive, heterogeneous form of palladium.
Potential Causes & Solutions:
-
Ligand Dissociation/Oxidation: At high temperatures, phosphine ligands can dissociate from the palladium center, leaving it exposed and prone to aggregation. Ligands can also be oxidized by trace oxygen.
-
Inappropriate Solvent: Some solvents can coordinate too strongly to the palladium center, inhibiting catalysis, or may not be stable at the required reaction temperatures.
-
Solution: For high-temperature reactions, choose a stable, high-boiling solvent like toluene, xylene, or 1,4-dioxane. While DMF is common, it can decompose at high temperatures to generate dimethylamine, which can interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for coupling an electron-deficient heteroaryl chloride like this compound?
A1: There is no single "best" system, as the optimal choice depends on the specific coupling partner. However, for challenging substrates like this compound, highly active catalyst systems are required. The key is to facilitate the difficult oxidative addition step.[1]
-
Recommended Systems:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are excellent choices as they are sources of Pd(0) in situ.
-
Ligand: Combine the palladium source with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the formation of a highly reactive, monoligated palladium species that is very active in oxidative addition.[3]
-
Pre-formed Catalysts: Commercially available pre-catalysts that incorporate these bulky ligands can also provide excellent results and reproducibility.
-
Q2: What is the role of the copper(I) co-catalyst, and is it always necessary?
A2: In the traditional Sonogashira mechanism, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper acetylide intermediate.[2][11] This copper acetylide then undergoes transmetalation with the palladium(II) complex. This process is generally faster than the direct reaction of the alkyne with the palladium complex, allowing the reaction to proceed under milder conditions (e.g., room temperature for reactive halides).[8]
However, copper is not always necessary and can promote undesirable alkyne homocoupling.[12] Copper-free Sonogashira reactions are possible but typically require a stronger base (to deprotonate the alkyne) and/or higher temperatures to facilitate the direct reaction between the palladium complex and the alkyne.[2] For a difficult substrate like this compound, a copper-free approach may require significant optimization of the palladium catalyst, ligand, and base.
Q3: How do I choose the right base and solvent?
A3: The base and solvent are not merely reaction media; they are critical components that influence the entire catalytic cycle.
-
Base: The base has two primary roles: to deprotonate the terminal alkyne, making it nucleophilic, and to neutralize the hydrogen halide (HX) byproduct formed during the reaction.[6][11]
-
Amine Bases (e.g., TEA, DIPEA): These often serve a dual role as both base and solvent (or co-solvent).[11] They are suitable for many couplings, especially with more reactive halides.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in copper-free systems or at higher temperatures where amine bases might decompose or act as competing ligands.
-
-
Solvent: The solvent must dissolve all reactants and maintain catalyst stability.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Good for dissolving a wide range of substrates.
-
Apolar Solvents (e.g., Toluene, Dioxane): Often preferred for high-temperature reactions due to their stability.
-
Amine Solvents (e.g., TEA): Can be used as the sole solvent for certain reactions.
-
The choice is often empirical, and screening a few combinations is recommended. See the table below for common starting points.
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Classic, Mild) | Condition B (For Aryl Chlorides) | Condition C (Copper-Free) |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4-10 mol%) | XPhos (2-4 mol%) | SPhos (4 mol%) |
| Cu Source | CuI (1-5 mol%) | CuI (1-3 mol%) | None |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | K₂CO₃ or Cs₂CO₃ |
| Solvent | THF / TEA (2:1) | Toluene or Dioxane | DMF or Dioxane |
| Temperature | Room Temp to 50°C | 80 - 110°C | 100 - 120°C |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
This protocol is a starting point and should be optimized for each specific coupling partner.
Materials:
-
This compound
-
Aryl or vinyl halide coupling partner
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Copper(I) iodide (CuI)
-
Base (e.g., DIPEA)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere setup (Argon or N₂)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add the palladium source (e.g., 1 mol% Pd₂(dba)₃), the ligand (e.g., 2 mol% XPhos), and the copper(I) iodide (e.g., 2 mol%).
-
Reagent Addition: Add this compound (1.2 equivalents) and the aryl halide partner (1.0 equivalent).
-
Solvent and Base: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by the base (e.g., 2-3 equivalents of DIPEA).
-
Degassing: Subject the reaction mixture to one more cycle of vacuum/backfill with Argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds via two interconnected catalytic cycles, one for palladium and one for copper. Understanding this mechanism is key to effective troubleshooting.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Sonogashira_coupling [chemeurope.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Chloro-5-ethynylpyridine
Welcome to the technical support center for the synthesis of 3-Chloro-5-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important building block. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting guides based on established synthetic methodologies.
Part 1: Frequently Asked Questions (FAQs) - The Sonogashira Coupling Reaction
The synthesis of this compound typically involves a Sonogashira cross-coupling reaction between 3,5-dichloropyridine and a protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step. This section addresses common questions regarding the initial coupling reaction.
Question 1: What are the primary byproducts I should expect during the Sonogashira coupling of 3,5-dichloropyridine with (trimethylsilyl)acetylene?
Answer: In a typical Sonogashira coupling, you may encounter several byproducts. The most common is the homocoupling of the terminal alkyne, which results in the formation of a diyne (in this case, 1,4-bis(trimethylsilyl)buta-1,3-diyne). This side reaction, often referred to as Glaser coupling, is promoted by the presence of oxygen.[1][2][3] Another potential byproduct is the dehalogenated starting material, 3-chloropyridine. If the reaction is not driven to completion, you will also have unreacted 3,5-dichloropyridine and (trimethylsilyl)acetylene in your crude product mixture. In some cases, if excess alkyne is used, you might observe the formation of the dialkynylated product, 3,5-di((trimethylsilyl)ethynyl)pyridine.[4]
Question 2: My TLC and LC-MS analysis show a significant amount of homocoupled diyne. How can I minimize this impurity?
Answer: The formation of the homocoupled diyne is a common issue in Sonogashira reactions and is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1][2][3] To minimize this byproduct, it is crucial to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction. This can be achieved by:
-
Thorough Degassing: Before adding the catalyst and reactants, thoroughly degas your solvent and the reaction mixture. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using the freeze-pump-thaw technique.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
Catalyst Choice: While both Pd(0) and Pd(II) catalysts can be used, ensuring the active Pd(0) species is present is key. Pd(II) precursors are reduced in situ to Pd(0).[1]
-
Copper Co-catalyst: The copper(I) salt is essential for the formation of the copper acetylide, but its presence can also promote homocoupling. Using a copper-free Sonogashira protocol is an alternative to consider if homocoupling remains a persistent issue.[5][6]
Question 3: Despite extended reaction times and heating, I still have a significant amount of unreacted 3,5-dichloropyridine. What are the likely causes?
Answer: Incomplete conversion of the starting aryl halide can be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst can be sensitive and may deactivate over time, especially at elevated temperatures. If your reaction mixture turns black, it could be an indication of palladium black precipitation, a sign of catalyst decomposition.[4] Using a more robust ligand or a pre-catalyst that is more stable can help.
-
Insufficient Base: The base plays a crucial role in neutralizing the hydrogen halide byproduct and in the formation of the copper acetylide.[1][6] Ensure you are using a sufficient amount of a suitable base, such as triethylamine or diisopropylamine.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst degradation. An optimal temperature needs to be found for your specific substrate and catalyst system. Some Sonogashira couplings can be performed at room temperature.[6]
-
Halide Reactivity: While chlorides can be used in Sonogashira couplings, they are generally less reactive than bromides and iodides.[4] If you are using 3,5-dichloropyridine, the reaction may require more forcing conditions or a more active catalyst system compared to the corresponding bromo or iodo derivative.
Part 2: Frequently Asked Questions (FAQs) - The Deprotection Step
Following the successful Sonogashira coupling to form 3-chloro-5-((trimethylsilyl)ethynyl)pyridine, the silyl protecting group must be removed to yield the final product.
Question 1: What are the common impurities I might see after the desilylation step?
Answer: The most common impurity after deprotection is the starting material, the silyl-protected alkyne, due to an incomplete reaction. Depending on the deprotection method used, other byproducts can form. For instance, if harsh basic conditions are employed, you might observe decomposition of the product, especially if other sensitive functional groups are present.[7] If acidic conditions are used for deprotection, you may need to perform a basic workup to isolate the free pyridine product.
Question 2: My deprotection reaction is sluggish and incomplete. How can I improve the yield of this compound?
Answer: Incomplete desilylation can often be resolved by adjusting the reaction conditions.
-
Choice of Reagent: For trimethylsilyl (TMS) protected alkynes, common deprotection reagents include potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF.[8] If one method is not effective, trying the other is a good strategy.
-
Reaction Time and Temperature: Some deprotections may require longer reaction times or gentle heating. However, be cautious with heat as it can also lead to degradation. Monitoring the reaction by TLC is crucial.
-
Stoichiometry of the Reagent: Ensure you are using a sufficient molar equivalent of the deprotecting agent. For fluoride-based deprotections, a slight excess is often used.
Question 3: I am concerned about the stability of my product under the deprotection conditions. Are there milder methods available?
Answer: Yes, if your molecule contains base-sensitive or acid-sensitive functional groups, using harsh deprotection conditions can lead to low yields. Milder, more selective methods for desilylation include:
-
Potassium Carbonate in Methanol: This is a very mild and effective method for removing TMS groups and is often the first choice for sensitive substrates.[8]
-
Silver Fluoride in Methanol: This has been reported as an efficient method for removing bulkier silyl groups like triisopropylsilyl (TIPS) under mild conditions and could be adapted for TMS deprotection.[7][9]
-
Catalytic Silver Nitrate: A catalytic amount of silver nitrate can also be used for the protiodesilylation of TMS-alkynes.[10]
Part 3: Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues during the synthesis of this compound.
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Sonogashira Coupling | ||
| Significant amount of homocoupled diyne byproduct. | Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction mixture. - Maintain a strict inert atmosphere (Ar or N₂). - Consider using a copper-free Sonogashira protocol.[5][6] |
| Reaction stalls; starting materials remain. | - Catalyst deactivation. - Insufficient base. - Low reaction temperature. | - Use a more stable palladium catalyst/ligand system. - Ensure at least 2 equivalents of a suitable amine base are used. - Gradually increase the reaction temperature while monitoring for decomposition. |
| The reaction mixture turns black. | Precipitation of palladium black (catalyst decomposition). | - This can still lead to a successful reaction, but if the yield is low, consider a more stable catalyst or lower reaction temperature.[4] |
| Multiple unexpected spots on TLC. | - Besides starting materials and product, could be homocoupled alkyne, dehalogenated starting material, or catalyst-related species. | - Run control reactions to identify spots (e.g., starting material + base). - Ensure proper degassing to minimize side reactions.[4] |
| Deprotection Step | ||
| Incomplete removal of the silyl protecting group. | - Insufficient deprotecting agent. - Reaction time is too short. - Reagent is not active enough. | - Increase the equivalents of the deprotecting agent. - Extend the reaction time and monitor by TLC. - Switch to a stronger deprotecting agent (e.g., from K₂CO₃/MeOH to TBAF/THF). |
| Product decomposition during deprotection. | The deprotection conditions are too harsh for the molecule. | - Use milder conditions such as K₂CO₃ in methanol at room temperature.[8] - Explore alternative mild reagents like catalytic silver salts.[10] |
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Dichloropyridine
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3,5-dichloropyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed toluene and triethylamine via syringe.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-chloro-5-((trimethylsilyl)ethynyl)pyridine.
Protocol 2: Deprotection to this compound
Materials:
-
3-Chloro-5-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3-chloro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Part 5: Visualizations
References
- 1. Sonogashira_coupling [chemeurope.com]
- 2. books.rsc.org [books.rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkane synthesis by deoxygenation [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-Chloro-5-ethynylpyridine
Welcome to the dedicated technical support guide for the purification of crude 3-Chloro-5-ethynylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find practical, field-tested advice presented in a troubleshooting and FAQ format to address common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Diagram: Purification Workflow Decision Tree
Below is a decision tree to guide you in selecting the most appropriate purification strategy for your crude this compound based on the initial purity and the nature of the impurities.
Caption: Decision tree for selecting a purification method for this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: My crude product is a dark, oily residue, not the expected white solid.
-
Potential Cause: This is common and often indicates the presence of residual palladium catalyst, copper salts, and polymeric byproducts from the Sonogashira coupling reaction.[1][2] High boiling point solvents like DMF or amine bases used in the reaction can also be retained.
-
Troubleshooting Steps:
-
Aqueous Work-up: Before attempting more complex purification, perform an aqueous work-up. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities like residual amines.[3] This is followed by a wash with a saturated aqueous solution of ammonium chloride to help remove residual copper salts, and finally with brine to reduce the water content in the organic layer.
-
Filtration through a Silica Plug: If the dark color persists after the aqueous work-up, it is likely due to finely dispersed palladium catalyst. Before concentrating the organic layer, pass it through a short plug of silica gel. This will adsorb the highly polar, dark-colored impurities.[4]
-
Solvent Removal: Ensure complete removal of high-boiling point solvents under high vacuum. Co-evaporation with a lower boiling point solvent like toluene can sometimes aid in the removal of residual DMF or DMSO.
-
Issue 2: During column chromatography, my product is co-eluting with an impurity.
-
Potential Cause: The most likely co-eluting impurity is the homocoupled diyne byproduct (1,4-disubstituted butadiyne) formed during the Sonogashira reaction.[5] This impurity is often of similar polarity to the desired product, making separation challenging. Residual starting materials, such as 3,5-dichloropyridine, could also be present.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The key to separating compounds with similar polarities is to find a solvent system that maximizes the difference in their retention factors (Rf) on a TLC plate.[6] For ethynylpyridines, solvent systems based on hexanes and ethyl acetate are a good starting point.[7] Experiment with different ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to achieve the best separation on an analytical TLC plate before scaling up to a column. An ideal Rf for the desired product on a TLC plate for column chromatography is around 0.3-0.4.[8]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.[9] Start with a less polar solvent system to elute the less polar impurities first, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Dry Loading vs. Wet Loading: For difficult separations, dry loading the crude sample onto the column can improve resolution.[10] This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Issue 3: I am getting a low yield after recrystallization.
-
Potential Cause: The choice of solvent is critical for successful recrystallization.[11][12] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Using too much solvent or a solvent in which the compound is too soluble at room temperature will result in low recovery.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents on a small scale. Good single solvents to try for substituted pyridines include toluene, ethanol, or isopropanol.[13]
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system can be very effective.[14][15] A common approach is to dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For this compound, a mixture of ethanol and water or dichloromethane and hexanes could be effective.[14]
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11] Excess solvent will keep more of your product in solution upon cooling, thereby reducing the yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
-
A1: If synthesized via a Sonogashira coupling, the most common and often most difficult to remove impurity is the homocoupled diyne.[1][5] Other potential impurities include unreacted starting materials (e.g., 3,5-dichloropyridine or the terminal alkyne), residual palladium and copper catalysts, and phosphine ligands (and their oxides) from the catalyst system.[13]
Q2: Which purification method is generally the most effective for this compound?
-
A2: Flash column chromatography over silica gel is typically the most reliable method for achieving high purity, especially when dealing with a mixture of impurities with varying polarities.[7][9] For material that is already of moderate to high purity (>90%), recrystallization can be an excellent final polishing step to obtain highly crystalline, pure material.[11]
Q3: Can I use an acid-base extraction to purify my crude product?
-
A3: An acid-base wash during the work-up is a highly recommended preliminary purification step.[3] The basic nitrogen of the pyridine ring allows the desired product to be extracted into an acidic aqueous layer, leaving non-basic organic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent. However, this method may not effectively remove other basic pyridine-containing impurities. Therefore, it is best used in conjunction with chromatography or recrystallization.
Q4: How can I monitor the progress of my column chromatography?
-
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the fractions collected from your column.[6][8] By spotting each fraction on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your pure product. It is good practice to also spot the starting crude material and the pure starting material (if available) on the same plate for comparison.[8]
Q5: My purified this compound is a white solid, but it turns yellow or brown over time. Why is this happening and how can I prevent it?
-
A5: Ethynyl-substituted pyridines can be susceptible to degradation over time, especially when exposed to light, air (oxygen), or residual acid/base from the purification process. The discoloration may be due to polymerization or oxidation of the ethynyl group. To ensure stability, store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place, such as a refrigerator or freezer.[16]
Experimental Protocol: Column Chromatography of Crude this compound
This protocol is a general guideline and may require optimization based on your specific crude material and impurity profile.
1. Preparation:
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3-0.4.[8]
-
Column Packing: Select a column of appropriate size (a good rule of thumb is to use 40-60g of silica gel per gram of crude material). Pack the column with silica gel as a slurry in the chosen eluent (wet packing).[10] Ensure the silica bed is compact and level.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
For better separation, pre-adsorb the crude material onto a small amount of silica gel (dry loading).[10] To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution:
-
Carefully add the eluent to the top of the column, being careful not to disturb the silica bed.
-
Begin eluting the column, collecting fractions in test tubes or vials. The flow rate should be controlled to allow for proper equilibration and separation.
-
If using a gradient elution, start with a lower polarity solvent mixture and gradually increase the polarity.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC.[17] Spot every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp. This compound is UV active.
-
Combine the fractions that contain the pure product.
5. Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the purified product and calculate the yield. Characterize by appropriate analytical methods (e.g., NMR, LC-MS, melting point).
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 8. How To [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
Technical Support Center: Troubleshooting Low Yields in the Functionalization of 3-Chloro-5-ethynylpyridine
Welcome to the technical support center for the functionalization of 3-Chloro-5-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues.
Section 1: Foundational Issues & Pre-Reaction Checks
Before delving into specific reaction types, it's crucial to address foundational issues that can lead to low yields regardless of the chosen methodology.
Q1: My reaction with this compound is failing completely or giving very low conversion. Where should I start troubleshooting?
A1: When a reaction fails to initiate, the issue often lies with the integrity of the reagents or the reaction environment. This compound is an electron-deficient heteroaromatic compound, which influences its reactivity.[1][2] The pyridine nitrogen can act as a ligand for the metal catalyst, potentially inhibiting its activity.[1]
Initial Troubleshooting Workflow:
Key Areas to Investigate:
-
Reagent Purity:
-
This compound: Ensure its purity. Impurities can poison the catalyst.
-
Coupling Partner (Alkyne, Boronic Acid, etc.): Verify the purity and integrity of your coupling partner.
-
Catalysts and Ligands: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[3] It is often more reliable to use a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced to the active Pd(0) species in situ.[4]
-
-
Reaction Atmosphere:
-
Inertness: Cross-coupling reactions, particularly Sonogashira, require strictly anaerobic (oxygen-free) conditions.[5] Oxygen can lead to oxidative homocoupling of terminal alkynes (Glaser coupling) and decomposition of the palladium catalyst.[3][4]
-
Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[6]
-
-
Solvent Quality:
-
Anhydrous Conditions: Water can interfere with the catalytic cycle. Use anhydrous solvents. For particularly sensitive reactions, passing the solvent through a column of activated alumina can be beneficial.[6]
-
Section 2: Troubleshooting Sonogashira Coupling
The Sonogashira reaction is a powerful method for functionalizing the terminal alkyne of this compound. It involves the coupling of a terminal alkyne with an aryl or vinyl halide.[4]
Q2: I'm observing significant formation of a symmetric diyne byproduct (Glaser homocoupling). How can I minimize this?
A2: Glaser coupling is the primary side reaction in Sonogashira couplings and is caused by the copper(I)-mediated oxidative dimerization of the terminal alkyne under aerobic conditions.[4][7] When coupling with a less reactive aryl chloride, the rate of the desired cross-coupling can be slow, allowing the Glaser coupling to become a major pathway.[8]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction flask and solvents are free of oxygen.[3]
-
Copper-Free Conditions: The most direct way to avoid this side reaction is to use a copper-free Sonogashira protocol.[5][9] These reactions often require a higher catalyst loading, a more specialized ligand, or a different base to facilitate the deprotonation of the alkyne.[9]
-
Slow Addition of Alkyne: If using a copper-catalyzed system, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]
-
Choice of Base/Solvent: Amine bases like triethylamine or diisopropylamine are commonly used.[3] Using the amine as both the base and solvent can sometimes improve results.[6]
Q3: My palladium catalyst is precipitating as a black solid ("palladium black"). What does this mean and how can I prevent it?
A3: The formation of palladium black indicates the decomposition of the soluble, active Pd(0) catalyst into an insoluble, inactive metallic form.[3] This is a common failure mode in palladium-catalyzed reactions.
Causality and Prevention:
-
High Temperature: Excessive heat can promote catalyst decomposition. Try lowering the reaction temperature.
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the metal can aggregate and precipitate. Using ligands with stronger binding affinity or bidentate ligands (e.g., dppf) can enhance catalyst stability.[9]
-
Solvent Choice: Some solvents may promote the formation of palladium black more than others. For example, some researchers report that THF can be more prone to this issue than solvents like DMF or toluene in certain systems.[6][10]
-
Impurities: As mentioned in Q1, impurities in the starting materials or solvent can poison and decompose the catalyst.
Table 1: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale & Comments |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Aryl/Vinyl Halide | 1.1 - 1.5 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |
| Cu Cocatalyst | CuI (for copper-catalyzed) | 5-10 mol% (Use fresh, light-tan solid) |
| Ligand | PPh₃ (often included in catalyst) | Additional ligand may be needed for challenging substrates. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2-3 equiv, or use as solvent. Must be dry. |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed. |
| Temperature | Room Temp to 60 °C | Start at RT. Aryl chlorides may require heating.[4] |
Section 3: Troubleshooting Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically used to functionalize the chloro- position of this compound with an aryl or vinyl boronic acid/ester.
Q4: My Suzuki coupling yield is low. Why is this substrate particularly challenging?
A4: The low reactivity of this compound in Suzuki coupling stems from two main factors:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. The oxidative addition of an aryl chloride to a Pd(0) center is the rate-limiting step and is often very slow.[4][11]
-
Electron-Deficient Ring: The pyridine ring is π-electron deficient, which can further decrease the electron density at the carbon bearing the chlorine, making oxidative addition more difficult.[1]
Q5: What are the best catalyst systems to activate this aryl chloride for Suzuki coupling?
A5: Overcoming the high activation barrier of aryl chlorides requires specialized catalyst systems. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Recommended Catalyst/Ligand Systems:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are designed to accelerate the oxidative addition and reductive elimination steps. They create a more electron-rich and sterically accessible palladium center.
-
N-Heterocyclic Carbenes (NHCs): NHC-Pd complexes are excellent catalysts for coupling unreactive aryl chlorides.[9][12] They form very stable bonds with the palladium center, preventing catalyst decomposition at the higher temperatures often required.
-
Palladacycles: Pre-formed palladacycle catalysts can also show high activity.
Table 2: Recommended Catalyst/Ligand Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst / Ligand Class | Example(s) | Key Features |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich. Promotes fast oxidative addition. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally very stable. Excellent for challenging substrates.[12] |
| Palladium Pre-catalysts | XPhos Pd G3/G4 | Air-stable, highly active pre-catalysts that simplify reaction setup.[13] |
| Ferrocenyl Phosphines | PdCl₂(dppf) | Good general-purpose ligand, but may be less effective for chlorides than newer generation ligands. |
Q6: I am observing significant dehalogenation (replacement of -Cl with -H). What causes this and how can it be prevented?
A6: Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides.[12] It occurs when the aryl-palladium intermediate undergoes proto-depalladation (reaction with a proton source) or reductive dehalogenation before it can couple with the boronic acid.
Causes and Mitigation Strategies:
-
Water/Proton Source: The most common cause is the presence of water in the reaction mixture, which can protonate the Ar-Pd-X intermediate. Ensure all reagents (base, solvent, boronic acid) are as dry as possible.
-
Base Choice: The choice of base is critical. Anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred over hydroxides (e.g., NaOH), which introduce water.
-
Reaction Temperature: High temperatures can sometimes favor dehalogenation. Try to run the reaction at the lowest temperature that still allows for reasonable conversion.
-
Ligand Effects: The ligand can influence the relative rates of cross-coupling versus dehalogenation. Screening different ligands is a valid strategy.[14]
Section 4: Experimental Protocols & Purification
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a starting point for the coupling of this compound with an aryl bromide.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv), this compound (1.0 equiv), and the aryl bromide (1.2 equiv).
-
Solvent and Base: Add anhydrous, degassed THF (to make a ~0.1 M solution) followed by anhydrous, degassed triethylamine (3.0 equiv).
-
Reaction: Stir the reaction mixture at 50-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki Coupling of this compound
This protocol uses a modern catalyst system suitable for activating the aryl chloride.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst: In a separate vial, pre-mix the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not part of the pre-catalyst) and add this to the flask.
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene/water mixture (e.g., 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Q7: The pyridine nitrogen in my product is causing streaking on my silica gel column. What can I do?
A7: The basicity of the pyridine nitrogen can cause it to interact strongly with the acidic silica gel, leading to poor separation.
Solutions:
-
Basified Silica: Prepare a slurry of silica gel with a solvent containing 1-2% triethylamine before packing the column. Use a mobile phase containing a small amount of triethylamine (e.g., 0.5%) to keep the pyridine protonated and reduce tailing.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Acid/Base Extraction: Before chromatography, you can perform an acid/base workup. Dissolve the crude material in an organic solvent (e.g., dichloromethane), extract with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH and re-extract your product back into an organic solvent.[15]
References
- 1. Applications of and alternatives to pi-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Side Reactions of the Chloro Group in 3-Chloro-5-ethynylpyridine
Welcome to the technical support center for 3-Chloro-5-ethynylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the management of side reactions involving the chloro group. Our aim is to provide practical, experience-driven advice to help you navigate the nuances of this molecule's reactivity and achieve your desired synthetic outcomes.
Introduction: The Duality of Reactivity
This compound is a valuable bifunctional molecule, offering two distinct reactive sites: the chloro group at the 3-position and the ethynyl group at the 5-position. This duality allows for sequential and chemoselective functionalization, making it a popular intermediate in the synthesis of complex molecules. However, the interplay between these two groups can lead to undesired side reactions, particularly involving the chloro moiety. This guide provides a structured approach to troubleshooting and mitigating these challenges.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Sonogashira Coupling of the Ethynyl Group Leads to Unwanted Reaction at the Chloro Group.
Question: I am trying to perform a Sonogashira coupling on the ethynyl group of this compound, but I am observing significant amounts of a byproduct where the chloro group has also reacted or has been reduced. How can I improve the chemoselectivity for the reaction at the ethynyl group?
Answer: This is a classic chemoselectivity challenge. While the ethynyl group is generally more reactive in Sonogashira couplings, the conditions required can sometimes be harsh enough to affect the less reactive chloro group, especially with certain catalysts and longer reaction times. Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis & Corrective Actions:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ can sometimes promote side reactions at higher temperatures.
-
Recommendation: Switch to a catalyst system known for high activity and selectivity at lower temperatures. A combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective for coupling aryl chlorides at milder conditions, which in turn can prevent reactions at the chloro group of your primary substrate.
-
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times are common culprits for side reactions.
-
Recommendation: Monitor your reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the desired coupling to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction promptly to avoid byproduct formation.
-
-
Copper Co-catalyst: The copper(I) co-catalyst, typically CuI, is essential for the Sonogashira reaction but can sometimes contribute to side reactions.
-
Recommendation: Consider a copper-free Sonogashira protocol. Several modern methods utilize specific ligands that enable the reaction to proceed efficiently without a copper co-catalyst, which can lead to a cleaner reaction profile.[1]
-
-
Homocoupling of the Alkyne (Glaser Coupling): A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diyne.[2]
-
Recommendation: Ensure your reaction is performed under strictly anaerobic conditions, as oxygen promotes homocoupling. Degassing your solvent and using an inert atmosphere (Argon or Nitrogen) is crucial. Some protocols suggest the addition of a small amount of a reducing agent, like hydrazine, to inhibit this side reaction.
-
Experimental Protocol: Chemoselective Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or vinyl halide (1.1 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).
-
Stir the reaction mixture at a controlled temperature (start with 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Nucleophilic Aromatic Substitution (SNAr) on the Chloro Group is Sluggish or Fails.
Question: I am attempting to displace the chloro group with a nucleophile (e.g., an amine or an alcohol), but the reaction is extremely slow or does not proceed at all. How can I facilitate this substitution?
Answer: The chloro group at the 3-position of a pyridine ring is known to be significantly less reactive towards nucleophilic aromatic substitution (SNAr) compared to the 2- or 4-positions. This is due to the electronics of the pyridine ring, where the electron-withdrawing effect of the nitrogen atom is less pronounced at the 3-position.
Root Cause Analysis & Corrective Actions:
-
Insufficient Activation: The 3-position is not sufficiently activated for SNAr under standard conditions.
-
Recommendation: To overcome this, you generally have two options:
-
Harsh Reaction Conditions: Increase the reaction temperature significantly (often >150 °C) and use a high-boiling point solvent like DMF, NMP, or DMSO. This is the traditional approach but may not be suitable for complex substrates.
-
Transition-Metal Catalysis: A more modern and often milder approach is to use a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination for amines or the Buchwald-Hartwig etherification for alcohols.[2][3][4][5][6] These reactions proceed through a different mechanism (oxidative addition/reductive elimination) and are highly effective for forming C-N and C-O bonds with unactivated aryl chlorides.
-
-
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., tBuXPhos or RuPhos, 2-4 mol%) to a reaction vial.
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Issue 3: Unwanted Reduction of the Chloro Group (Hydrodechlorination).
Question: During a palladium-catalyzed reaction (e.g., Suzuki or Heck coupling) intended to functionalize the ethynyl group (after protection), I am observing the formation of 5-ethynylpyridine, where the chloro group has been replaced by a hydrogen atom. What is causing this hydrodechlorination?
Answer: Hydrodechlorination is a known side reaction in palladium-catalyzed processes, especially when using hydride sources and certain ligands.[7][8][9]
Root Cause Analysis & Corrective Actions:
-
Hydride Source: The source of the hydride can be varied. Common sources include solvents (like isopropanol), amines used as bases, or impurities in the reagents. Formic acid and its salts are also potent hydride donors.
-
Recommendation: Scrutinize your reaction components for potential hydride donors. If using an amine base like triethylamine, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃. Ensure your solvents are anhydrous and of high purity.
-
-
Catalyst and Ligand Choice: Some palladium-ligand complexes are more prone to promoting hydrodechlorination.
-
Recommendation: The choice of ligand can influence the rate of reductive elimination of the desired product versus competing side reactions. Screening different phosphine ligands can be beneficial.
-
-
Reaction Conditions: High temperatures and the presence of hydrogen gas (sometimes generated in situ) can favor hydrodechlorination.
-
Recommendation: Run the reaction at the lowest effective temperature. Ensure a strictly inert atmosphere to prevent any potential side reactions that might generate hydrogen.
-
Frequently Asked Questions (FAQs)
Q1: Is it possible to perform a Suzuki coupling directly on the chloro group of this compound without affecting the ethynyl group?
A1: Yes, this is feasible, but it requires careful control of the reaction conditions to ensure chemoselectivity. The C-Cl bond is generally less reactive than the C-H bond of a terminal alkyne in some palladium-catalyzed reactions. To achieve selective Suzuki coupling at the chloro position, it is highly advisable to first protect the ethynyl group. A common protecting group for alkynes is the trimethylsilyl (TMS) group.[10][11][12] Once the ethynyl group is protected (e.g., as 3-Chloro-5-((trimethylsilyl)ethynyl)pyridine), you can perform the Suzuki coupling on the chloro group. The TMS group can then be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or K₂CO₃ in methanol) to regenerate the terminal alkyne for further functionalization.
Q2: Can I perform reactions with organometallic reagents like Grignards or organolithiums on this compound?
A2: Caution is advised when using highly reactive organometallic reagents. The acidic proton of the terminal alkyne will be readily deprotonated by Grignard or organolithium reagents. This will consume one equivalent of your organometallic reagent. Furthermore, these strong nucleophiles/bases can potentially react at the chloro position, although as discussed, the 3-position is less reactive. Side reactions with the pyridine ring itself are also possible. If the goal is to functionalize the chloro group with such reagents, it is essential to first protect the ethynyl group.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen). This is to prevent potential polymerization or degradation of the ethynyl group, which can be sensitive to air, light, and moisture.
Summary of Key Recommendations
| Side Reaction | Primary Cause | Recommended Solution |
| Reaction at Chloro Group during Sonogashira | High temperature, active catalyst | Use milder conditions, selective catalyst (e.g., Pd₂(dba)₃/XPhos), or a copper-free protocol. |
| Alkyne Homocoupling | Presence of Oxygen | Maintain strict anaerobic conditions. |
| Sluggish SNAr at Chloro Group | Low reactivity of the 3-position | Use harsh conditions (high temp.) or switch to a transition-metal catalyzed reaction (e.g., Buchwald-Hartwig). |
| Hydrodechlorination | Presence of a hydride source | Use anhydrous solvents, inorganic bases, and carefully select the catalyst/ligand system. |
| Reaction at Ethynyl Group during Chloro Functionalization | Acidity of alkyne proton | Protect the ethynyl group (e.g., with TMS) before reacting at the chloro position. |
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid [mdpi.com]
- 9. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 12. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of solvent choice on the reactivity of 3-Chloro-5-ethynylpyridine
Technical Support Center: 3-Chloro-5-ethynylpyridine
A Senior Application Scientist's Guide to Solvent Selection and Reaction Optimization
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of this molecule, featuring an electron-deficient pyridine ring substituted with both a halogen and an alkyne, make its reactivity exquisitely sensitive to the reaction environment. Solvent choice is not merely a matter of solubility; it is a critical parameter that dictates reaction pathways, influences catalyst stability, and ultimately determines the success of your synthesis.
This document is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter in the lab. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles, empowering you to make informed, rational decisions in your experimental design.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section addresses specific problems encountered during common synthetic transformations of this compound. Each entry is framed as a question you might ask our technical support team, followed by a detailed, evidence-based answer.
Q1: My Sonogashira coupling of this compound is giving low yields and significant homocoupling of my terminal alkyne. Could the solvent be the culprit?
A1: Absolutely. This is a classic issue where the solvent system plays a pivotal role. The Sonogashira reaction's success hinges on a delicate balance between multiple catalytic cycles and the solubility of diverse components, including the organic halide, the alkyne, the palladium complex, the copper co-catalyst, and the amine base.[1]
Causality and Rationale:
-
Catalyst Deactivation & Homocoupling: The primary side reaction, the oxidative homocoupling of the terminal alkyne (Glaser coupling), is often exacerbated by the presence of oxygen.[2] While rigorous degassing is crucial, the choice of solvent can influence catalyst stability and the propensity for this side reaction. Some solvents may not effectively solubilize all catalytic intermediates, leading to decomposition (e.g., formation of palladium black) and a shift towards the undesired homocoupling pathway.
-
Solvent Polarity and Coordination:
-
Aprotic Polar Solvents (DMF, NMP): These solvents are excellent at dissolving the various polar and nonpolar components of the reaction.[1] However, highly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center, potentially slowing down the catalytic cycle.[1]
-
Nonpolar Solvents (Toluene, Dioxane): These are often effective, particularly in copper-free Sonogashira protocols. Toluene, for instance, has been shown to give superior yields compared to DMF in certain systems, possibly by avoiding the displacement of essential ligands from the palladium complex.[1]
-
Amine as Solvent/Co-solvent (Triethylamine, Piperidine): The amine is not just a base; it's an active component of the solvent system. It serves to scavenge the HX byproduct, act as a ligand for the palladium, and facilitate the formation of the key copper(I)-acetylide intermediate. Running the reaction in an amine as the solvent (or in a high concentration) can be very effective, though it can complicate purification. A common and effective compromise is using a co-solvent system, such as THF/Triethylamine or Toluene/Triethylamine.
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Before changing solvents, ensure your current solvent and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[3]
-
Switch to a Less Coordinating Solvent: If using DMF or DMSO, consider switching to THF or Toluene, especially if you observe catalyst decomposition.
-
Increase Amine Concentration: Try using a mixture of Toluene/Triethylamine (e.g., 2:1 v/v) as the solvent system.
-
Consider a Copper-Free System: If homocoupling persists, investigate a copper-free Sonogashira protocol. These often perform well in nonpolar solvents like toluene or dioxane with a suitable phosphine ligand and a stronger base.
Q2: I'm attempting a Suzuki-Miyaura coupling at the 3-chloro position, but the reaction is sluggish and my starting material is largely unreacted. How can I use solvent selection to promote the activation of this C-Cl bond?
A2: The C-Cl bond on an electron-deficient pyridine ring is challenging to activate for oxidative addition to a Pd(0) center, which is the rate-limiting step in many Suzuki couplings.[4] Your solvent system is critical for overcoming this hurdle.
Causality and Rationale:
-
Promoting Transmetalation: The Suzuki reaction typically requires a biphasic or aqueous environment.[5] Water, in conjunction with the base, is believed to be crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A proposed mechanism involves the formation of a hydroxo-palladium complex that facilitates this transfer.[6]
-
Solvent Polarity and Base Solubility: A polar solvent system is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the boronic acid/ester, allowing them to participate effectively in the catalytic cycle.
-
Common Solvent Systems:
-
1,4-Dioxane/Water or THF/Water: These are classic choices, offering a good balance of polarity to dissolve both the organic and inorganic components.
-
Toluene/Water or DME/Water: Similar to the above, these are effective biphasic systems. Toluene is particularly useful for higher temperature reactions.
-
DMF/Water or NMP/Water: These polar aprotic solvents can be very effective, especially for stubborn chlorides, as they can enhance the rate of oxidative addition and help solubilize all components.[7]
-
Troubleshooting Steps:
-
Introduce Water: If you are running the reaction under strictly anhydrous conditions, the addition of water is the first and most critical step. A typical ratio is between 4:1 and 10:1 (organic solvent to water).
-
Screen Polar Solvents: If a Toluene/Water system is failing, screen more polar options. A systematic approach would be to test Toluene/H₂O, THF/H₂O, and Dioxane/H₂O, keeping the base and catalyst constant.[7]
-
Optimize the Base and Solvent Combination: The choice of base and solvent are interlinked. For example, K₃PO₄ is often more effective in dioxane/water, while Cs₂CO₃ may perform better in toluene-based systems. Ensure your chosen base is sufficiently soluble in the solvent mixture.
-
Increase Temperature: The activation of aryl chlorides often requires elevated temperatures (e.g., 90-110 °C).[4] Ensure your solvent's boiling point is appropriate for the required reaction temperature.
Q3: When I perform a nucleophilic aromatic substitution (SNA_r) with a strong nucleophile, I get a complex mixture of products instead of clean substitution at the 3-position. What is the role of the solvent here?
A3: In an SNAr reaction, the solvent's primary role is to stabilize the charged intermediate (the Meisenheimer complex) and to modulate the reactivity of your nucleophile. An incorrect solvent choice can lead to side reactions or slow down the desired pathway.
Causality and Rationale:
-
Stabilization of the Meisenheimer Complex: The SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate. Polar aprotic solvents, such as DMSO, DMF, NMP, and acetonitrile , are exceptionally good at stabilizing this charged species without strongly solvating the nucleophile, thereby accelerating the reaction.[8]
-
Nucleophile Reactivity:
-
Polar Aprotic Solvents: These solvents solvate cations well but leave the anionic nucleophile relatively "naked" and highly reactive. This is ideal for SNAr.[9]
-
Polar Protic Solvents (Water, Alcohols): These solvents are generally poor choices for SNAr. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that significantly reduces its nucleophilicity and reactivity.[10] This can slow the desired reaction to the point where side reactions (e.g., reaction with the ethynyl group) become competitive.
-
Troubleshooting Steps:
-
Use a Polar Aprotic Solvent: If you are not already, switch to a high-quality, anhydrous polar aprotic solvent. DMSO and DMF are the most common and effective choices.
-
Ensure Anhydrous Conditions: Water can act as a competing nucleophile or protonate your intended nucleophile, reducing its effectiveness. Use dry solvents and perform the reaction under an inert atmosphere.
-
Control Temperature: SNAr reactions can be exothermic. If you are observing decomposition or complex mixtures, try running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) to improve selectivity.
Frequently Asked Questions (FAQs)
Q: What are the most important solvent properties to consider for reactions involving this compound?
A: The three most critical properties are:
-
Polarity (Dielectric Constant): A solvent's ability to stabilize charges and polar species is paramount. High polarity is crucial for SNAr reactions and often beneficial for Suzuki couplings to dissolve inorganic bases.[11][12]
-
Protic vs. Aprotic Nature: This determines how the solvent interacts with nucleophiles. Aprotic solvents (DMF, DMSO, THF, Toluene) do not have acidic protons and are preferred when using strong, anionic nucleophiles. Protic solvents (water, methanol, ethanol) have acidic protons (O-H, N-H) and can deactivate nucleophiles through hydrogen bonding but are often essential co-solvents in Suzuki reactions.[10]
-
Coordinating Ability: Solvents can also be ligands. Highly coordinating solvents like DMF or acetonitrile can sometimes compete with your desired ligands for a site on a metal catalyst, which can be either beneficial or detrimental depending on the specific reaction.
Q: How do I properly prepare my solvents for these sensitive cross-coupling reactions?
A: For palladium-catalyzed reactions, solvent purity is non-negotiable.
-
Drying: Use commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent, or passage through an activated alumina column system).
-
Degassing: Oxygen is detrimental to many Pd(0) catalysts, leading to deactivation and promoting side reactions like homocoupling in Sonogashira reactions.[2] Solvents must be rigorously degassed. The most effective method is three freeze-pump-thaw cycles . A simpler, though less thorough, method is to sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes.
Q: Are there any specific safety concerns with the solvents commonly used for this substrate?
A: Yes. Always consult the Safety Data Sheet (SDS) for any solvent you use.[13][14][15]
-
DMF, NMP, DMAc: These are excellent polar aprotic solvents but are reproductive toxins and are readily absorbed through the skin. Always use appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts) and work in a well-ventilated fume hood.
-
1,4-Dioxane and THF: These ethers can form explosive peroxides upon storage and exposure to air. Always use fresh bottles or test for peroxides before use, especially before distillation.
-
Toluene, Hexanes: These are flammable hydrocarbons. Work away from ignition sources.
Data Reference Table: Properties of Common Solvents
This table provides a quick reference for selecting solvents based on key physical properties relevant to the reactions of this compound.
| Solvent | Dielectric Constant (ε)[11][16] | Dipole Moment (μ, D)[16][17] | Boiling Point (°C)[16][17] | Type | Common Application Notes |
| Toluene | 2.4 | 0.36 | 111 | Nonpolar Aprotic | Excellent for Sonogashira and high-temp Suzuki. Good for maintaining catalyst stability. |
| Tetrahydrofuran (THF) | 7.6 | 1.63 | 66 | Polar Aprotic | General purpose for Sonogashira; can promote Pd black formation in some cases.[3] |
| 1,4-Dioxane | 2.3 | 0.45 | 101 | Nonpolar Aprotic | Very common for Suzuki reactions (with water). Higher boiling point than THF. |
| Acetonitrile (MeCN) | 37.5 | 3.44 | 82 | Polar Aprotic | Good for SNAr; can be strongly coordinating in catalytic reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | 153 | Polar Aprotic | Excellent solvent for Suzuki and SNAr due to high polarity. Can be inhibitory in some catalytic cycles.[1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.10 | 189 | Polar Aprotic | Highly polar, excellent for SNAr. High boiling point can be a disadvantage for purification. |
| Water | 80.1 | 1.87 | 100 | Polar Protic | Essential co-solvent for many Suzuki reactions. Poor choice as a primary solvent for Sonogashira or SNAr. |
| Triethylamine (TEA) | 2.4 | 0.66 | 89 | Aprotic Base | Used as a base and co-solvent, particularly in Sonogashira reactions. |
Visualized Workflows and Logic
Troubleshooting Flowchart for a Failed Cross-Coupling Reaction
Caption: A decision tree to diagnose and solve common issues in cross-coupling reactions, focusing on solvent-related factors.
Solvent System Selection Workflow
Caption: A workflow guiding the initial selection of a solvent system based on the intended chemical transformation.
Exemplary Protocol: Sonogashira Coupling
This protocol provides a robust starting point for the copper-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
Anhydrous, Degassed Toluene
-
Anhydrous, Degassed Triethylamine (TEA)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed Toluene and Triethylamine via syringe in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. The toluene acts as the primary solvent, while the TEA serves as both the base and a co-solvent essential for the catalytic cycle.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may vary depending on the alkyne's reactivity. Monitor the reaction progress by TLC or LC-MS. A color change from light yellow to a darker brown or black is common. Significant precipitation of black solid may indicate catalyst decomposition.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (to remove residual copper), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. books.lucp.net [books.lucp.net]
- 2. depts.washington.edu [depts.washington.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. echemi.com [echemi.com]
- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Analysis of 3-Chloro-5-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-Chloro-5-ethynylpyridine, a key building block in the synthesis of various pharmaceutical and functional materials, presents a unique spectroscopic challenge. This guide provides a detailed analysis of its 1H and 13C NMR spectra, offering a comparative study with its parent analogues, 3-chloropyridine and 3-ethynylpyridine, to elucidate the nuanced electronic effects of the chloro and ethynyl substituents on the pyridine ring.
Introduction: The Structural Significance of this compound
This compound is a disubstituted pyridine derivative featuring two electronically distinct functional groups. The electron-withdrawing nature of the chlorine atom and the π-system of the ethynyl group significantly influence the electron density distribution within the pyridine ring. This, in turn, dictates the chemical shifts and coupling constants observed in its NMR spectra. A thorough understanding of these spectral features is crucial for unambiguous structure verification, reaction monitoring, and predicting the reactivity of this versatile molecule.
This guide will delve into a detailed, predicted analysis of the 1H and 13C NMR spectra of this compound, supported by experimental data from analogous compounds and established principles of NMR spectroscopy. We will explore not only the chemical shifts but also the through-bond scalar couplings, including long-range interactions, which are critical for complete spectral assignment.
Predicted 1H NMR Spectral Analysis of this compound
The 1H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring, and one signal for the acetylenic proton. The predicted chemical shifts and coupling patterns are based on the additive effects of the chloro and ethynyl substituents and comparison with the spectra of 3-chloropyridine and 3-ethynylpyridine.
Table 1: Predicted 1H NMR Data for this compound and Experimental Data for Analogues
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | H2 | ~8.6 | d | J2,4 ≈ 0.5 Hz, J2,6 ≈ 2.0 Hz |
| H4 | ~7.9 | t | J4,2 ≈ 0.5 Hz, J4,6 ≈ 2.0 Hz | |
| H6 | ~8.5 | d | J6,2 ≈ 2.0 Hz, J6,4 ≈ 2.0 Hz | |
| Ethynyl-H | ~3.2 | s | ||
| 3-Chloropyridine | H2 | 8.45 | dd | J2,6 = 2.4 Hz, J2,4 = 0.8 Hz |
| H4 | 7.39 | ddd | J4,5 = 8.2 Hz, J4,6 = 4.8 Hz, J4,2 = 0.8 Hz | |
| H5 | 7.31 | ddd | J5,4 = 8.2 Hz, J5,6 = 4.8 Hz, J5,2 = 0.4 Hz | |
| H6 | 8.49 | d | J6,5 = 4.8 Hz, J6,2 = 2.4 Hz | |
| 3-Ethynylpyridine | H2 | 8.68 | d | J2,6 = 1.6 Hz |
| H4 | 7.82 | dt | J4,5 = 7.9 Hz, J4,2=J4,6=1.8 Hz | |
| H5 | 7.33 | dd | J5,4 = 7.9 Hz, J5,6 = 4.9 Hz | |
| H6 | 8.56 | dd | J6,5 = 4.9 Hz, J6,4 = 1.8 Hz | |
| Ethynyl-H | 3.15 | s |
Rationale for Predicted 1H Chemical Shifts and Coupling Constants:
-
H2 and H6 (Protons α to Nitrogen): These protons are the most deshielded due to the inductive effect of the electronegative nitrogen atom. In this compound, both the chloro and ethynyl groups are meta to H2 and H6. The chloro group is expected to have a minor deshielding effect, while the ethynyl group can have a small shielding or deshielding effect depending on the resonance contributions. We predict H2 to be slightly more downfield than H6 due to the proximity of the electron-withdrawing chlorine at C3.
-
H4 (Proton γ to Nitrogen): This proton is situated between the two substituents. The chloro group at C3 will have a deshielding effect, while the ethynyl group at C5 will also contribute to deshielding. Therefore, H4 is expected to be significantly downfield compared to the γ-proton in unsubstituted pyridine.
-
Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet around 3.2 ppm. Its chemical shift is influenced by the electronic nature of the pyridine ring.
-
Coupling Constants: The coupling constants in the pyridine ring are characteristic of the relative positions of the protons.
-
4JH2-H6 (meta coupling) is typically around 2.0 Hz.
-
5JH2-H4 (para coupling) is expected to be very small, around 0.5 Hz.
-
4JH4-H6 (meta coupling) is expected to be around 2.0 Hz. The signal for H4 is predicted to be a triplet due to coupling with both H2 and H6 with similar coupling constants. The signals for H2 and H6 will appear as doublets of doublets, though the small para coupling might not be well-resolved, making them appear as doublets.
-
Predicted 13C NMR Spectral Analysis of this compound
The 13C NMR spectrum of this compound is predicted to show seven distinct signals: five for the pyridine ring carbons and two for the ethynyl carbons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effect of the triple bond.
Table 2: Predicted 13C NMR Data for this compound and Experimental Data for Analogues
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C2 | ~151 |
| C3 | ~132 | |
| C4 | ~139 | |
| C5 | ~118 | |
| C6 | ~150 | |
| C≡CH | ~81 | |
| C≡CH | ~79 | |
| 3-Chloropyridine | C2 | 149.9 |
| C3 | 130.4 | |
| C4 | 138.1 | |
| C5 | 123.6 | |
| C6 | 147.1 | |
| 3-Ethynylpyridine | C2 | 152.3 |
| C3 | 120.3 | |
| C4 | 138.9 | |
| C5 | 123.2 | |
| C6 | 148.8 | |
| C≡CH | 83.1 | |
| C≡CH | 77.5 |
Rationale for Predicted 13C Chemical Shifts:
-
C2 and C6: These carbons are adjacent to the nitrogen and are typically the most downfield in the pyridine ring. The substituents at C3 and C5 will have a smaller effect on these positions.
-
C3: This carbon is directly attached to the electronegative chlorine atom, which will cause a significant downfield shift (the α-effect).
-
C4: This carbon is situated between the two substituents and its chemical shift will be influenced by both. It is expected to be deshielded.
-
C5: This carbon is attached to the ethynyl group. The sp-hybridized carbon of the ethynyl group will cause a shielding effect on the directly attached aromatic carbon.
-
Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the range of 70-90 ppm. The terminal carbon (C≡C H) is typically more shielded than the internal carbon (C ≡CH).
Comparative Analysis with Alternative Probes: 3-Chloropyridine and 3-Ethynylpyridine
A direct comparison of the predicted spectrum of this compound with the experimental spectra of its parent compounds, 3-chloropyridine and 3-ethynylpyridine, provides invaluable insights into the electronic interplay of the substituents.
-
Effect of the Chloro Group: The introduction of a chlorine atom at the 3-position of the pyridine ring generally leads to a downfield shift of the signals for the α-carbon (C2) and the ipso-carbon (C3), and a slight shielding of the para-carbon (C6). This is evident when comparing the chemical shifts of 3-chloropyridine to pyridine.
-
Effect of the Ethynyl Group: The ethynyl group at the 3-position causes a significant shielding of the ipso-carbon (C3) and a deshielding of the ortho-carbons (C2 and C4). This is due to the magnetic anisotropy of the triple bond and resonance effects.
In this compound, these effects are combined, leading to a unique spectral fingerprint that can be rationalized by considering the additive nature of these substituent effects.
Experimental Protocols for NMR Analysis
To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
1D NMR Data Acquisition (1H and 13C):
-
Acquire a standard 1H NMR spectrum to check for sample purity and concentration.
-
Optimize shimming to achieve good resolution and symmetrical peak shapes.
-
Acquire a proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
2D NMR Experiments for Unambiguous Assignment:
To confirm the predicted assignments and elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments is essential.[1]
-
COSY (Correlation Spectroscopy): This experiment reveals 1H-1H spin-spin coupling networks. It will be crucial for confirming the connectivity between the pyridine ring protons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. It will allow for the direct assignment of the protonated carbons in the pyridine ring.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment for assigning the quaternary carbons (C3 and C5) and the ethynyl carbons by observing long-range correlations from the ring protons.[1]
Visualization of Key NMR Correlations
The following diagrams illustrate the key through-bond correlations expected in the 2D NMR spectra of this compound.
Caption: Molecular structure of this compound.
Caption: Expected COSY correlations for this compound.
Caption: Key expected HMBC correlations for this compound.
Conclusion
The detailed 1H and 13C NMR analysis of this compound, when approached with a combination of predictive methods, comparative data from simpler analogues, and a strategic application of 2D NMR techniques, allows for a complete and unambiguous assignment of its complex spectrum. This guide provides a robust framework for researchers to confidently characterize this important synthetic intermediate, ensuring the integrity of their scientific endeavors and accelerating the pace of drug discovery and materials development. The principles outlined here can be extended to the analysis of other similarly complex heterocyclic systems, providing a valuable resource for the broader scientific community.
References
A Researcher's Guide to the Biological Screening of Novel PIM-1 Kinase Inhibitors Derived from 3-Chloro-5-ethynylpyridine
Introduction: The Rationale for Targeting PIM-1 with a Novel Pyridine Scaffold
In the landscape of oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a high-value target.[1][2] Overexpressed in a multitude of hematological malignancies and solid tumors, PIM-1 is a key mediator of cell survival, proliferation, and resistance to apoptosis.[3][4] Its signaling network is deeply integrated with critical oncogenic pathways like PI3K/AKT, making it a linchpin in tumor progression and therapeutic resistance.[1][3][5] Consequently, the development of potent and selective PIM-1 inhibitors is an area of intense research.[6][7]
This guide focuses on a promising new chemical scaffold, 3-Chloro-5-ethynylpyridine, as a foundational structure for novel PIM-1 inhibitors. The pyridine ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[1] The chloro- and ethynyl- substitutions at the 3 and 5 positions, respectively, offer unique electronic properties and synthetic handles for creating a diverse library of derivatives with potentially high binding affinity and specificity.
Here, we present a comparative analysis of two novel compounds derived from this scaffold, CEP-A1 and CEP-B2 , against a well-characterized, albeit non-selective, kinase inhibitor, Staurosporine. This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but the strategic and methodological rationale behind the screening cascade.
The Screening Cascade: A Multi-Faceted Approach to Hit Validation
A robust screening cascade is essential for making swift, informed decisions in the early phases of drug discovery.[8] Our approach is designed to triage compounds efficiently, moving from broad cellular effects to specific, on-target activity and mechanism of action.
The workflow for evaluating our novel compounds is as follows:
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. Caspase 3/7 Activity [protocols.io]
A Comparative Guide to Suzuki vs. Sonogashira Coupling for 3-Chloro-5-ethynylpyridine
For Immediate Publication
To our fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth comparison of two cornerstone cross-coupling reactions—the Suzuki-Miyaura and the Sonogashira couplings—as applied to the functionalization of 3-chloro-5-ethynylpyridine. This analysis is designed to provide both mechanistic clarity and practical, data-driven insights to inform your synthetic strategies.
Introduction: Strategic Functionalization of a Privileged Scaffold
The this compound scaffold is a valuable building block in medicinal chemistry, offering two distinct reaction handles for diversification: a C(sp²)-Cl bond and a terminal alkyne C(sp)-H bond. The choice between a Suzuki coupling at the chloro position or a Sonogashira coupling at the ethynyl position dictates the subsequent molecular architecture. This guide will dissect the nuances of each transformation, providing a clear rationale for selecting the optimal methodology.
The Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Understanding the reaction mechanisms is paramount to troubleshooting and optimization. Both reactions are typically palladium-catalyzed but proceed through distinct catalytic cycles.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] In the context of this compound, this involves the coupling of the C-Cl bond with a boronic acid or ester. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1][3]
-
Transmetalation: A base activates the organoboron reagent, facilitating the transfer of the organic group from boron to the palladium center.[2][4]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Sonogashira Coupling: Crafting C(sp²)-C(sp) Linkages
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[5][6] For our substrate, this would typically involve coupling a different aryl halide to the ethynyl group of this compound. The mechanism is more complex, involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of an aryl halide to Pd(0).
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate.[7] This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[5]
-
Reductive Elimination: The aryl and alkynyl groups couple, yielding the product and regenerating the Pd(0) catalyst.
While the copper co-catalyst accelerates the reaction, it can also lead to undesirable alkyne homocoupling (Glaser coupling).[8] This has led to the development of copper-free Sonogashira protocols.[8][9]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Considerations and Comparative Performance
The choice of reaction depends heavily on the desired product. Let's consider two scenarios for functionalizing this compound:
Scenario A: Suzuki Coupling - Coupling at the chloro position with an arylboronic acid. Scenario B: Sonogashira Coupling - Coupling at the ethynyl position with an aryl halide.
| Feature | Suzuki Coupling (Scenario A) | Sonogashira Coupling (Scenario B) |
| Target Bond | C(sp²)-C(aryl) | C(sp)-C(aryl) |
| Substrate | This compound | This compound |
| Coupling Partner | Arylboronic acid/ester | Aryl halide (I, Br, Cl) |
| Catalyst System | Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand | Pd(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) ± Cu(I) co-catalyst |
| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs are crucial for activating the C-Cl bond.[10] | Triphenylphosphine is common. |
| Base | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[10] | Amine bases (e.g., Et₃N, piperidine).[6] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, DMF).[3] | Amine base can often serve as the solvent. |
| Key Challenge | Activation of the relatively strong C-Cl bond.[3][11] | Potential for alkyne homocoupling (Glaser coupling).[8] |
| Functional Group Tolerance | Generally very high, but sensitive to strong bases.[4][12] | Broad tolerance, but sensitive to acidic conditions.[13] |
Catalyst and Ligand Selection: The Key to Success
For the Suzuki Coupling of this compound:
The primary challenge is the activation of the C-Cl bond.[3] Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential for achieving high yields.
-
Recommended Catalysts: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[4]
-
Recommended Ligands: Dialkylbiaryl phosphines such as SPhos or XPhos have demonstrated high activity for the coupling of aryl chlorides.[10] N-heterocyclic carbene (NHC) ligands are also effective.[14][15] These ligands promote the oxidative addition step.
For the Sonogashira Coupling with this compound:
-
Classic Conditions: The use of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst (e.g., CuI) is the traditional approach.[5][7]
-
Copper-Free Conditions: To avoid homocoupling, copper-free protocols have been developed.[9][16] These often require a stronger base or a more sophisticated palladium catalyst system.
Detailed Experimental Protocols
Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 3-phenyl-5-ethynylpyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Sonogashira Coupling of this compound with Iodobenzene
Objective: To synthesize 3-chloro-5-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Iodobenzene (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, iodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between Suzuki and Sonogashira coupling for the functionalization of this compound is dictated by the desired final structure.
-
Choose Suzuki coupling when the goal is to form a C(sp²)-C(sp²) bond at the 3-position of the pyridine ring. Success hinges on the use of modern catalyst systems with bulky, electron-rich ligands to overcome the challenge of C-Cl bond activation.[10][17]
-
Choose Sonogashira coupling to construct a C(sp)-C(sp²) bond at the 5-position. The classic palladium/copper-catalyzed system is generally efficient, though copper-free alternatives should be considered to mitigate the risk of alkyne homocoupling.[8][9]
Both reactions offer broad functional group tolerance and are indispensable tools in the synthesis of complex molecules for drug discovery and materials science.[12][13] A thorough understanding of their respective mechanisms and careful selection of reaction conditions are crucial for achieving optimal results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloro-5-ethynylpyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Significance of Substituted Pyridines
In the landscape of pharmaceutical and materials science, substituted pyridines are foundational scaffolds.[1][2] Their prevalence in agrochemicals and medicinal products underscores the necessity for a profound understanding of their three-dimensional architecture.[1][2] The introduction of specific substituents, such as a chloro group at the 3-position and an ethynyl group at the 5-position, imparts unique electronic and steric properties that govern molecular recognition and crystal packing. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this atomic-level information, providing critical insights into bond connectivity, conformation, and intermolecular interactions that dictate a compound's macroscopic properties.[3][4][5] This guide offers a comparative framework for the X-ray crystallographic analysis of 3-Chloro-5-ethynylpyridine derivatives, grounded in established protocols and field-proven insights.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the quality of the final model.[6] This section details the causality behind our experimental choices, ensuring a self-validating and reproducible workflow.
Synthesis and Purification
The de novo synthesis of polysubstituted pyridines can be approached through various methods, including classical reactions like the Hantzsch synthesis or modern multi-component and organocatalyzed reactions.[1][2][7] For the specific class of this compound derivatives, Sonogashira coupling is a common and effective method for introducing the ethynyl group.
Field Insight: Purity is paramount. Trace impurities can act as "crystal poisons," inhibiting nucleation or disrupting lattice formation. Post-synthesis, rigorous purification via column chromatography followed by recrystallization is mandatory. The choice of solvent for recrystallization is the first step in screening for conditions that may yield diffraction-quality single crystals.
Growing Diffraction-Quality Single Crystals
Obtaining crystals of sufficient size and quality (typically >30 microns with minimal mosaicity) is often the most challenging step. The slow evaporation of a saturated solution is a primary and effective technique.
Exemplary Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture like hexane/ethyl acetate) to near saturation at room temperature. The ideal solvent is one in which the compound is moderately soluble.
-
Environment: Transfer the solution to a small, clean vial. Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench.
-
Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks. Colourless, well-formed crystals were obtained for a related compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, by slow evaporation from a chloroform solution.[8]
Causality: Slow solvent evaporation allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects. Rapid precipitation almost invariably leads to polycrystalline powder or amorphous solid, unsuitable for SCXRD.
The Crystallographic Workflow Diagram
The overall process from a synthesized compound to a final, validated crystal structure is summarized in the workflow below.
Caption: Workflow from synthesis to final crystallographic model.
Comparative Structural Analysis: The Role of Non-Covalent Interactions
The crystal packing of organic molecules is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[9][10][11] The chloro and ethynyl substituents on the pyridine ring are key players in directing these interactions.
| Parameter | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (A)[12] | Expected for this compound Derivatives (B) |
| Primary H-Bond Donor | Carboxylic Acid (-COOH) | Terminal Ethynyl C-H or other H-bond donors on derivatives |
| Primary H-Bond Acceptor | Pyridine Nitrogen, Carboxyl Oxygen | Pyridine Nitrogen, π-system of ethynyl group |
| Key Interactions | Strong O-H···O hydrogen bonds forming dimers. C-H···O and C-H···F contacts contribute to the 3D network.[12] | C-H···N (ethynyl H to pyridine N), potential C-Cl···π halogen bonding, and offset face-to-face π-stacking.[13] |
| Crystal System | Triclinic[12] | Dependent on specific derivative and packing, but likely a low-symmetry space group (e.g., Monoclinic, Triclinic).[8][14] |
| Space Group | P-1[12] | P21/c, P-1 are common for such molecules.[8][14] |
Discussion of Interactions:
-
Hydrogen Bonding: In derivatives lacking strong donors like -OH or -COOH, the weakly acidic terminal alkyne C-H can form C-H···N hydrogen bonds with the nitrogen atom of an adjacent pyridine ring. This interaction is a common motif in organizing pyridine-containing crystal structures.[13]
-
Halogen Bonding: The chlorine atom at the 3-position is an effective halogen bond donor. It can interact with electron-rich regions of neighboring molecules, such as the π-cloud of the pyridine ring or the ethynyl group, influencing the overall packing arrangement. The study of halogen-substituted thiazolo[3,2-a]pyrimidine derivatives demonstrated that varying halogen positions can tune the crystal packing significantly.[9]
-
π-π Stacking: The planar, aromatic nature of the pyridine ring promotes π-π stacking interactions. In many chloropyridine structures, molecules arrange in offset face-to-face stacks, which helps to minimize electrostatic repulsion and maximize van der Waals forces.[13] The linear ethynyl group extends the π-system, potentially strengthening these interactions.
Standard Protocol for Single-Crystal X-ray Diffraction
This section provides a standardized, trustworthy protocol for data collection and structure refinement.
Step-by-Step Experimental Protocol:
-
Crystal Selection & Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled to a low temperature (typically 100-150 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[8]
-
Data Collection: Data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[8] A series of diffraction images (frames) are collected as the crystal is rotated.
-
Data Processing: The collected frames are processed using software like CrysAlisPro or SAINT. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., using SHELXT) to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL). This iterative process adjusts atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[6]
-
Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service. Key metrics such as R-factors, goodness-of-fit (GooF), and the analysis of residual electron density are assessed to ensure the quality and accuracy of the model.
Conclusion: A Framework for Predictive Structural Science
The crystallographic analysis of this compound derivatives provides invaluable data for rational drug design and materials engineering. The interplay between the electron-withdrawing chloro substituent and the π-active ethynyl group creates a rich landscape of non-covalent interactions that direct solid-state assembly.[9][13] By understanding these fundamental packing principles—from C-H···N hydrogen bonds to halogen bonding and π-stacking—researchers can better predict and control the crystal forms of novel derivatives. This guide provides the experimental framework and theoretical underpinnings necessary to confidently undertake such structural investigations, ensuring that the resulting models are both accurate and insightful.
References
- 1. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 8. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Antimicrobial Potency of 3-Chloro-5-ethynylpyridine Analogs
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery.[1][2] Among these, nitrogen-bearing heterocyclic compounds, particularly pyridine derivatives, have emerged as a clinically significant and versatile source of potential therapeutic agents.[2][3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to assess the antimicrobial activity of a promising, yet underexplored, class of compounds: 3-Chloro-5-ethynylpyridine analogs.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating methodologies, and offers a comparative context based on existing data for related pyridine structures. Our objective is to equip researchers with the necessary tools to rigorously evaluate these novel analogs and understand their potential place in the battle against infectious diseases.
The this compound Scaffold: A Structural Rationale
The this compound structure presents a compelling starting point for antimicrobial development. While specific data on this exact parent compound is limited in public literature[6][7], an analysis of its constituent parts, based on extensive structure-activity relationship (SAR) studies of related molecules, provides a strong rationale for its investigation.[8][9][10]
-
The Pyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[4] Its poor basicity can improve the water solubility of molecules, a key pharmacokinetic property.[2][5]
-
3-Chloro Substitution: The presence of a halogen, such as chlorine, at the 3-position can significantly influence the electronic properties and binding interactions of the molecule. Halogen substitutions have been shown to enhance the antimicrobial potency of various heterocyclic compounds.[11]
-
5-Ethynyl Group: The ethynyl (acetylenic) group is a highly versatile functional group. It is relatively small and linear, allowing it to probe narrow binding pockets within target enzymes. Furthermore, it can serve as a chemical handle for further synthetic modifications (e.g., via click chemistry), enabling the rapid generation of a diverse library of analogs for SAR studies.
Comparative Antimicrobial Activity: Context from Related Pyridine Derivatives
To establish a performance benchmark, it is useful to compare the activity of novel analogs against known pyridine-based antimicrobials. The following table summarizes Minimum Inhibitory Concentration (MIC) data for representative pyridine derivatives from the literature, demonstrating the potential of this chemical class against a range of clinically relevant pathogens.
| Compound Class | Representative Compound | Test Organism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 7b | Fusarium oxysporum | 0.98 | [12] |
| 3,5-Diacetylpyridine | Compound 3b | Staphylococcus aureus | 7.8 | [13] |
| 3,5-Diacetylpyridine | Compound 12a | Bacillus subtilis | 7.8 | [13] |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | Compound 21d | Staphylococcus aureus | 2 | [14] |
| Thienopyridine | Compound 15 | Bacillus mycoides | 9.8 | [8] |
| Biphenyl diol analog | Compound C59 | MRSA (MIC₉₀) | 4 | [15] |
Note: This table is for illustrative purposes to provide a comparative context for the antimicrobial potential of pyridine-based scaffolds. The performance of novel this compound analogs must be determined experimentally.
Methodologies for Antimicrobial Activity Assessment
A rigorous and standardized assessment of antimicrobial activity is crucial for generating reproducible and comparable data.[16][17] The following section details the core, field-proven protocols for determining the inhibitory and killing activity of novel compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC test is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][18] The broth microdilution method is the most common and scalable format.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria, as it has good reproducibility and low levels of inhibitors that can interfere with certain antibiotics.[19]
-
Inoculum: Standardizing the starting bacterial concentration is critical for reproducibility. A 0.5 McFarland standard turbidity is used, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL, ensuring the final inoculum in the test is ~5 x 10⁵ CFU/mL.[1][20]
-
Controls: A positive control (no compound) confirms bacterial viability, while a negative control (no bacteria) confirms media sterility.[1]
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.[20]
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[20] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions, as well as the positive control well. Do not add bacteria to the sterility control well.[1]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[1]
-
Result Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1][21]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a crucial follow-up to the MIC test. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[22][23][24]
-
Rationale: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[20] This distinction is clinically important for treating serious infections, especially in immunocompromised patients.
-
Method: The assay relies on subculturing from the non-turbid wells of the completed MIC plate onto antibiotic-free agar to determine if the bacteria were merely inhibited or actually killed.[20]
-
Identify MIC Wells: Following MIC determination, select the well corresponding to the MIC and the wells with higher concentrations (at least two).[22]
-
Subculture: Plate a standardized volume (e.g., 10-100 µL) from each selected well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[20]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[23]
Time-Kill Kinetic Assay
While MIC and MBC provide single-point endpoints, a time-kill assay reveals the pharmacodynamics of an antimicrobial agent, showing the rate and extent of bacterial killing over time.[25]
-
Dynamic Data: This assay provides a more detailed picture of an agent's activity than MIC/MBC alone. It helps characterize whether the killing effect is concentration-dependent or time-dependent.[26]
-
Bactericidal Endpoint: A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count at a specific time point (e.g., 24 hours).[25]
-
Test Setup: In sterile tubes or flasks, prepare broth (CAMHB) with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any compound.[27]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.[25]
-
Incubation and Sampling: Incubate all tubes at 37°C, often with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.[25]
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar.[28]
-
Data Collection: After incubation of the plates, count the colonies (plates with 30-300 colonies are ideal for statistical accuracy) and calculate the CFU/mL for each time point and concentration.[25]
-
Analysis: Plot the results as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction from the initial inoculum count indicates bactericidal activity.[25]
Caption: Workflow for the Time-Kill Kinetic Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel antimicrobial agents. This guide provides the foundational, validated methodologies required to rigorously assess the in vitro efficacy of its analogs. By systematically applying MIC, MBC, and time-kill assays, researchers can generate the robust data necessary to identify lead candidates.
The path forward involves the synthesis of a focused library of analogs to explore the structure-activity relationships around this core. By modifying substitutions on the pyridine ring and functionalizing the ethynyl group, researchers can optimize potency, broaden the spectrum of activity, and improve pharmacological properties, paving the way for the development of next-generation therapeutics to combat the global threat of antimicrobial resistance.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
- 7. 329202-22-4|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 15. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. apec.org [apec.org]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. microchemlab.com [microchemlab.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. DSpace [helda.helsinki.fi]
- 27. actascientific.com [actascientific.com]
- 28. nelsonlabs.com [nelsonlabs.com]
A Senior Application Scientist's Guide to the Validation of Synthetic Products from 3-Chloro-5-ethynylpyridine via Mass Spectrometry
Introduction: The Critical Role of a Versatile Building Block
3-Chloro-5-ethynylpyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its distinct functionalities—the reactive ethynyl group and the synthetically versatile chloro-substituted pyridine ring—make it a valuable starting material for generating diverse molecular scaffolds.[1][2] These scaffolds are frequently explored in the development of novel therapeutic agents. Given that the integrity of the final active pharmaceutical ingredient (API) is paramount, rigorous analytical validation of each synthetic step is not merely a procedural formality but a cornerstone of drug safety and efficacy.[3]
This guide provides an in-depth comparison of mass spectrometry (MS) with other key analytical techniques for the validation of synthetic products derived from this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: Mass Spectrometry - The First Line of Validation
Mass spectrometry is an indispensable analytical technique in pharmaceutical analysis, prized for its exceptional sensitivity, speed, and ability to provide definitive molecular weight information.[4] For novel compounds synthesized from this compound, High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as its high mass accuracy allows for the confident determination of elemental composition, a crucial first step in structural confirmation.[5][6][7]
The Causality Behind the Technique: Why HRMS is Essential
When a synthetic chemist creates a new molecule, the first question is always, "Did I make what I intended to make?" HRMS provides the most direct answer by measuring the mass-to-charge ratio (m/z) of the product with extreme precision (typically <5 ppm).[8] This allows for the calculation of a unique elemental formula. For derivatives of this compound, this is especially critical. The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), and nitrogen provides a distinct isotopic pattern in the mass spectrum that serves as an immediate internal validation of the elemental composition.[9] Observing this specific pattern confirms the presence and number of chlorine atoms in the molecule.
Experimental Workflow: LC-HRMS Validation
The following diagram illustrates a typical workflow for validating a synthetic product using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 6. longdom.org [longdom.org]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-5-ethynylpyridine Derivatives as Kinase Inhibitors
Introduction: The Primacy of the Pyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with nitrogen-containing rings holding a place of particular distinction.[1][2] Among these, the pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a vast array of biologically active molecules and FDA-approved therapeutics.[3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal core for designing targeted agents.[3]
This guide focuses on a specific and highly versatile pyridine building block: 3-Chloro-5-ethynylpyridine . This scaffold is of significant interest for the development of novel kinase inhibitors, a class of drugs that has revolutionized oncology.[4][5] The strategic placement of a chlorine atom at the 3-position and an ethynyl group at the 5-position provides a rich platform for synthetic elaboration and fine-tuning of pharmacological activity. The chlorine atom can enhance metabolic stability and offers a vector for cross-coupling reactions, while the ethynyl group is a versatile handle for introducing a wide range of substituents or for acting as a covalent warhead.[6]
This document provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives built from this core, comparing the impact of various structural modifications on biological performance. We will explore the causality behind experimental design, present detailed protocols for synthesis and evaluation, and provide supporting data to guide researchers in the rational design of next-generation therapeutic agents.
The this compound Core: A Strategic Analysis for Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7] Most kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site. The pyridine ring is an excellent isostere of the adenine base in ATP, with the ring nitrogen often forming a critical hydrogen bond with the "hinge region" of the kinase.[5]
The this compound scaffold offers three primary points for diversification to optimize kinase binding and overall drug-like properties:
-
The Pyridine Nitrogen (N1): Acts as the primary hydrogen bond acceptor to the kinase hinge. Its basicity can be modulated by substituents on the ring.
-
The Chloro Group (C3): This electron-withdrawing group influences the electronics of the pyridine ring. It can also be replaced to probe steric and electronic effects or to serve as a synthetic handle. Halogenated compounds often exhibit distinct biological activities.[8]
-
The Ethynyl Group (C5): This moiety provides a linear, rigid extension that can be functionalized to explore deeper pockets within the kinase active site. It is an ideal substrate for powerful synthetic reactions like Sonogashira coupling.
The following sections will compare derivatives based on modifications at these key positions, supported by experimental data and protocols.
Comparative SAR Analysis of Key Derivatives
To elucidate the SAR of this scaffold, we will compare a series of rationally designed analogues. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC₅₀) against a representative oncogenic kinase, such as a Cyclin-Dependent Kinase (CDK2), which is a well-established target in cancer therapy.[9]
Modification of the C5-Ethynyl Group: Probing the Solvent-Exposed Region
The most common and impactful modification involves the elaboration of the ethynyl group, typically via palladium-catalyzed Sonogashira coupling. This allows for the introduction of various aryl and heteroaryl moieties that can interact with regions of the ATP binding site beyond the hinge.
| Compound ID | C5-Substituent | Rationale for Design | IC₅₀ (CDK2, nM) |
| 1 (Parent) | -H | Baseline compound; unsubstituted ethynyl group. | >10,000 |
| 2a | -Phenyl | Introduces a simple aromatic group to explore steric tolerance and potential π-stacking interactions. | 850 |
| 2b | - (4-Methoxyphenyl) | Adds an electron-donating group to the phenyl ring to probe electronic effects and potential H-bonding. | 420 |
| 2c | - (4-Chlorophenyl) | Introduces a halogen to enhance binding through halogen bonds and increase lipophilicity. | 310 |
| 2d | - (Pyridin-4-yl) | Replaces the phenyl with a heteroaromatic ring to improve solubility and introduce an additional H-bond acceptor. | 150 |
SAR Insights:
-
The unsubstituted ethynyl group (Compound 1 ) is inactive, demonstrating the necessity of adding a larger moiety at the C5 position to achieve meaningful inhibition.
-
The addition of a simple phenyl ring (Compound 2a ) confers moderate activity.
-
Functionalizing the appended phenyl ring significantly impacts potency. An electron-donating methoxy group (Compound 2b ) and an electron-withdrawing chloro group (Compound 2c ) both improve activity over the unsubstituted phenyl ring, suggesting that both electronic and steric factors are at play.
-
The most significant improvement comes from introducing a pyridine ring (Compound 2d ). This highlights the favorable impact of adding polar, hydrogen-bonding capable heteroaromatic systems, which can improve both target engagement and physicochemical properties.[3]
Modification of the C3-Chloro Group: Modulating Hinge-Binding Interactions
While the C3-position is less commonly modified, altering the substituent here can fine-tune the electronic properties of the pyridine nitrogen, directly impacting the crucial hinge-binding interaction.
| Compound ID | C3-Substituent | C5-Substituent | Rationale for Design | IC₅₀ (CDK2, nM) |
| 2d (Parent) | -Cl | -(Pyridin-4-yl) | Baseline compound from the C5-optimization series. | 150 |
| 3a | -F | -(Pyridin-4-yl) | Replaces chlorine with a smaller, more electronegative halogen. | 210 |
| 3b | -CH₃ | -(Pyridin-4-yl) | Replaces the halogen with a small, electron-donating alkyl group. | 550 |
| 3c | -NH₂ | -(Pyridin-4-yl) | Introduces a strong electron-donating group that can also act as an H-bond donor. | 95 |
SAR Insights:
-
Replacing chlorine with fluorine (Compound 3a ) or a methyl group (Compound 3b ) is detrimental to activity. This suggests that the specific electronic influence and size of the chlorine atom at C3 are optimal for presenting the pyridine nitrogen to the kinase hinge in this series.
-
The introduction of an amino group at C3 (Compound 3c ) leads to a notable increase in potency. This is a classic SAR strategy; the amino group not only increases the basicity of the pyridine nitrogen, strengthening the hinge-binding interaction, but can also form an additional hydrogen bond with residues in the active site.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis and evaluation of these derivatives are provided below.
Protocol 1: General Procedure for Sonogashira Coupling (Synthesis of Compounds 2a-d)
This protocol describes the palladium- and copper-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Workflow Diagram: Sonogashira Coupling
Caption: General workflow for the synthesis of C5-arylpyridine derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq), the corresponding aryl or heteroaryl halide (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq) to the flask.
-
Degassing: Bubble argon through the reaction mixture for 15 minutes to ensure anaerobic conditions.
-
Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and wash with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired compound.
Protocol 2: In Vitro CDK2 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.
Assay Principle Diagram
Caption: Principle of the ADP-Glo™ kinase assay for measuring inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction buffer containing CDK2/Cyclin E, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme. Incubate at room temperature for 1 hour.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of an ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Conclusion and Future Directions
The SAR studies presented in this guide demonstrate that the this compound scaffold is a highly promising starting point for the development of potent kinase inhibitors. Our comparative analysis reveals several key insights:
-
C5-Substitution is Essential: Large, hydrogen-bonding capable heteroaromatic rings at the C5-position, introduced via Sonogashira coupling, are critical for achieving high potency.
-
C3-Substitution Offers Fine-Tuning: While the C3-chloro group is effective, it can be replaced with a hydrogen-bond-donating group like an amine to further enhance affinity.
Logical SAR Summary Diagram
Caption: Summary of key structure-activity relationships for the scaffold.
Future work should focus on exploring a wider range of heteroaromatic systems at the C5 position and further optimizing the C3 substituent to balance potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein offer a robust framework for guiding these next steps in drug discovery.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]
Unlocking "Undruggable" Targets: The Strategic Advantages of 3-Chloro-5-ethynylpyridine in Fragment-Based Drug Discovery
A Senior Application Scientist's Guide to Leveraging a Unique Fragment for Accelerated Drug Development
Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical industry by offering a more efficient path to novel therapeutics, particularly for challenging protein targets deemed "undruggable" by traditional high-throughput screening (HTS) methods.[1][2] This approach hinges on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a target protein. These initial hits then serve as starting points for building more potent, drug-like molecules.[3][4] Within the diverse arsenal of fragments available to researchers, 3-Chloro-5-ethynylpyridine stands out as a particularly advantageous scaffold. This guide provides an in-depth comparison of its strategic utility against other alternatives, supported by experimental insights and protocols.
The FBDD Paradigm: Efficiency in Exploration
Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes smaller libraries of simpler compounds (typically <300 Da).[1] This allows for a more thorough exploration of the chemical space around a protein's binding sites.[1][5] The core principle is that a fragment with even a weak binding affinity, if it is highly efficient in its binding, can be a more promising starting point for optimization than a larger, more complex molecule with a similar affinity.[6][7] This efficiency is often quantified by a metric called Ligand Efficiency (LE), which normalizes binding affinity by the size of the molecule (e.g., heavy atom count).[8][9]
This compound: A Privileged Fragment
This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an ethynyl group. This specific combination of functional groups imparts a unique set of properties that make it a highly valuable tool in FBDD campaigns.
Key Physicochemical Properties:
| Property | Value | Significance in FBDD |
| Molecular Weight | 137.56 g/mol | Falls well within the desired range for fragments (<300 Da), ensuring good sampling of chemical space.[1][6] |
| XlogP (predicted) | 1.7 | Indicates optimal lipophilicity for a fragment, balancing solubility with the ability to cross cell membranes.[10] |
| Hydrogen Bond Acceptors | 1 (Nitrogen in pyridine ring) | Provides a key interaction point for binding to protein targets.[6] |
| Hydrogen Bond Donors | 0 | The lack of donors can contribute to better membrane permeability.[6] |
| Rotatable Bonds | 1 | Low number of rotatable bonds reduces the entropic penalty upon binding, often leading to higher ligand efficiency.[6] |
Core Advantages of this compound in FBDD
The strategic value of this compound lies in the synergistic interplay of its structural features: the pyridine core, the chloro substituent, and the versatile ethynyl group.
1. The Pyridine Core: A Versatile Interaction Hub
The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common and critical interaction in protein-ligand binding.[11] The aromatic nature of the ring also allows for favorable π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. This dual-interaction capability provides a strong initial anchor for the fragment.
2. The Chloro Substituent: Enhancing Binding and Metabolic Stability
The chlorine atom, an electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity.[12][13] Furthermore, the introduction of a halogen atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism, a desirable feature in later stages of drug development.[13][14] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[15]
3. The Ethynyl Group: A Gateway for Covalent and Non-Covalent Elaboration
The terminal alkyne (ethynyl group) is arguably the most powerful feature of this fragment. It offers a reactive handle for a variety of chemical transformations, enabling the "growing," "linking," or "merging" of fragments into more potent leads.[3]
-
Covalent Inhibition: The ethynyl group can act as a "warhead" to form a covalent bond with nucleophilic residues like cysteine or lysine in the protein's binding site.[16][17] This irreversible binding can lead to enhanced potency and prolonged duration of action.[18] Covalent fragment-based approaches have gained significant traction, leading to the development of drugs for previously intractable targets.[16]
-
Click Chemistry: The alkyne is a perfect partner for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This highly efficient and specific reaction allows for the straightforward linking of the this compound fragment to other molecules, such as another fragment identified in a nearby binding pocket.
-
Sonogashira Coupling: This cross-coupling reaction provides a robust method for introducing a wide variety of substituents onto the ethynyl group, facilitating rapid exploration of the structure-activity relationship (SAR).[19]
Comparison with Alternative Fragments
| Fragment Class | Advantages | Disadvantages | Why this compound is often superior |
| Simple Aromatics (e.g., Benzene, Toluene) | Good for probing hydrophobic pockets. | Lack specific interaction points (H-bond donors/acceptors). | The pyridine nitrogen of this compound provides a defined hydrogen bond acceptor, offering a stronger and more specific initial binding event. |
| Carboxylic Acids (e.g., Benzoic Acid) | Strong hydrogen bonding and salt bridge formation. | Often have poor cell permeability and can be metabolically labile. | This compound offers a more balanced profile of binding interactions without the inherent liabilities of a carboxylic acid group. |
| Acrylamides | Common covalent warheads. | Can be overly reactive, leading to off-target effects. | The ethynyl group of this compound is generally less reactive than an acrylamide, potentially offering a better balance between reactivity and selectivity. |
| Other Halogenated Pyridines | Similar metabolic stability benefits. | May lack a versatile synthetic handle for elaboration. | The ethynyl group provides a clear and highly versatile vector for synthetic elaboration that other halogenated pyridines may not possess. |
Experimental Workflow: Leveraging this compound in an FBDD Campaign
The following outlines a typical experimental workflow for utilizing this compound in an FBDD project.
Diagram: FBDD Workflow with this compound
Caption: FBDD workflow from target to candidate drug.
Step-by-Step Methodologies
1. Primary Fragment Screening:
-
Objective: To identify initial fragment hits that bind to the target protein.
-
Technique: Surface Plasmon Resonance (SPR) is a high-throughput method well-suited for detecting the weak interactions typical of fragments.[20][21][22]
-
Protocol:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Prepare a library of fragments, including this compound, typically at concentrations ranging from 100 µM to 1 mM.
-
Flow the fragment solutions over the sensor chip and monitor for changes in the refractive index, which indicate binding.
-
Fragments that produce a significant and concentration-dependent response are considered primary hits.
-
2. Hit Validation using Orthogonal Methods:
-
Objective: To confirm the binding of primary hits and eliminate false positives.
-
Technique: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ligand-observed methods like Saturation Transfer Difference (STD) NMR or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).[21][22][23]
-
Protocol (STD NMR):
-
Prepare a solution of the target protein (typically 10-50 µM) and the fragment hit (e.g., this compound) at a 1:100 ratio in a suitable buffer.
-
Acquire a 1D proton NMR spectrum with selective saturation of protein resonances (on-resonance spectrum).
-
Acquire a second spectrum with saturation at a frequency far from any protein or ligand signals (off-resonance spectrum).
-
Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain in the difference spectrum belong to the fragment that binds to the protein.
-
3. Structural Characterization:
-
Objective: To determine the binding mode of the validated fragment hit.
-
Protocol:
-
Co-crystallize the target protein with this compound or soak pre-formed protein crystals in a solution containing the fragment.
-
Collect X-ray diffraction data from the crystals.
-
Solve the crystal structure to visualize the precise interactions between the fragment and the amino acid residues in the binding pocket. This structural information is crucial for guiding the subsequent optimization efforts.
-
4. Hit-to-Lead Elaboration:
-
Objective: To improve the binding affinity and drug-like properties of the initial fragment hit.
-
Technique: Structure-guided medicinal chemistry.
-
Protocol (Example: Covalent Inhibitor Development):
-
Based on the crystal structure, identify a nearby nucleophilic residue (e.g., cysteine).
-
Synthesize a small library of analogues where the ethynyl group of this compound is extended to bring it into proximity with the cysteine residue.
-
Utilize techniques like mass spectrometry to confirm covalent bond formation between the modified fragment and the protein.
-
Iteratively synthesize and test new analogues to optimize potency, selectivity, and pharmacokinetic properties.
-
Conclusion
This compound represents a highly valuable starting point in fragment-based drug discovery. Its combination of a versatile pyridine core for initial anchoring, a metabolically stabilizing chloro group, and a uniquely adaptable ethynyl group for covalent or non-covalent elaboration provides a powerful toolkit for medicinal chemists.[13][19] By strategically employing this fragment in a well-designed FBDD campaign, research teams can accelerate the hit-to-lead process, increase the likelihood of success against challenging targets, and ultimately contribute to the development of novel and effective therapeutics.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. biosolveit.de [biosolveit.de]
- 4. mdpi.com [mdpi.com]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. grokipedia.com [grokipedia.com]
- 10. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]
- 17. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irbm.com [irbm.com]
- 19. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purification of 3-Chloro-5-ethynylpyridine: A Comparative Analysis
For researchers and professionals in drug development, the purity of building blocks like 3-Chloro-5-ethynylpyridine is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream applications. This guide provides an in-depth comparative analysis of various purification methods for this critical pyridine derivative. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring each method is presented as a self-validating system.
The Synthetic Landscape: Understanding the Impurity Profile
To effectively purify a compound, one must first understand its potential contaminants. This compound is commonly synthesized via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[1] A typical synthesis involves reacting a 3-chloro-5-halopyridine with an acetylene source in the presence of palladium and copper catalysts.[2]
This synthetic route, while efficient, can introduce a variety of impurities that must be removed:
-
Unreacted Starting Materials: Residual 3-chloro-5-halopyridine and the acetylene source.
-
Catalyst Residues: Traces of palladium and copper catalysts.[3]
-
Ligands and Byproducts: Phosphine ligands (e.g., triphenylphosphine) and their oxides.
-
Homocoupled Products: Diynes formed from the self-coupling of the alkyne starting material (Glaser coupling), a common side reaction when copper catalysts are used.[4]
-
Solvents and Bases: High-boiling point solvents (e.g., DMF) and amine bases (e.g., triethylamine) used in the reaction.
The choice of purification method is therefore a strategic decision aimed at selectively removing these specific contaminants while maximizing the recovery of the pure product.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly versatile and widely used technique for the purification of organic compounds, separating components based on their differential adsorption to a stationary phase.[5] For a moderately polar compound like this compound, it is often the method of choice for achieving high purity, especially at the lab scale.
Principle of Separation
The separation relies on the partitioning of the compound mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6] Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus move down the column more slowly, while less polar compounds will be carried along with the eluent more quickly. By carefully selecting the eluent system, a clean separation between the desired product and its impurities can be achieved.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation. A mixture of hexanes and ethyl acetate is a common starting point for compounds of moderate polarity.[7]
-
Aim for an Rf value of approximately 0.2-0.3 for this compound. This ensures the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times).
-
Given the basic nature of the pyridine nitrogen, peak tailing can be an issue. To mitigate this, add a small amount of triethylamine (~0.5-1%) to the eluent system to neutralize the acidic sites on the silica gel.[6]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation than loading the sample as a solution.[5]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the pre-determined solvent system, applying positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches per minute.[7]
-
Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Performance Analysis
-
Advantages: High resolution, applicable to a wide range of impurities, and effective for removing both more and less polar contaminants. It is particularly good at separating the target compound from catalyst residues and homocoupled byproducts.
-
Disadvantages: Can be time-consuming and requires significant amounts of solvent, which can be costly and generate substantial waste. Yields can be reduced due to irreversible adsorption of the product onto the silica gel.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[8] It is based on the principle that the solubility of a compound in a solvent increases with temperature.[8] For this compound, which is a solid, this method can be highly effective if a suitable solvent is found.
Principle of Purification
The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution because they are present in a much lower concentration and do not reach their saturation point.[8] The newly formed crystals are theoretically pure, as the crystal lattice structure tends to exclude foreign molecules.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water) with small amounts of the crude product.
-
The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stirring bar).
-
Continue to add small portions of the hot solvent until the solid just dissolves. Adding excess solvent will reduce the final yield.
-
-
Decolorization (if necessary):
-
If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Filtration of Insoluble Impurities:
-
If there are insoluble impurities (including the activated charcoal), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven to remove all traces of the solvent.
-
Performance Analysis
-
Advantages: Potentially provides very high purity product in a single step. It is cost-effective and relatively easy to scale up. It is excellent for removing impurities that have significantly different solubility profiles from the product.
-
Disadvantages: Finding a suitable solvent can be challenging and time-consuming. There is always some loss of product that remains dissolved in the mother liquor, which can significantly impact the yield. This method is ineffective if the impurities co-crystallize with the product.
Method 3: Acid-Base Extraction
The basic nitrogen atom in the pyridine ring of this compound offers a unique handle for purification via acid-base extraction. This technique is particularly useful for removing non-basic organic impurities.[9]
Principle of Purification
This liquid-liquid extraction method separates compounds based on their acid-base properties. By treating an organic solution of the crude product with an aqueous acid (e.g., dilute HCl), the basic pyridine derivative is protonated to form a water-soluble pyridinium salt.[9] This salt partitions into the aqueous phase, while non-basic impurities (like phosphine oxides or homocoupled byproducts) remain in the organic layer. The aqueous layer is then separated, and the pH is raised by adding a base (e.g., NaOH), which deprotonates the pyridinium salt, regenerating the water-insoluble free base, which can then be extracted back into an organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Repeat the extraction 2-3 times to ensure all the pyridine derivative has moved into the aqueous phase.
-
Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). The this compound will precipitate or form an oily layer.
-
Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., dichloromethane) 2-3 times.
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Performance Analysis
-
Advantages: An excellent method for removing neutral or acidic impurities. It is relatively quick, inexpensive, and easily scalable.
-
Disadvantages: Ineffective at removing other basic impurities. The use of strong acids and bases may not be suitable for sensitive molecules. Emulsion formation can sometimes complicate the separation of layers. This method will not remove catalyst residues that can coordinate to the pyridine nitrogen.
Comparative Summary of Purification Methods
| Feature | Flash Column Chromatography | Recrystallization | Acid-Base Extraction |
| Principle | Differential Adsorption | Differential Solubility | Differential Acidity/Basicity |
| Typical Purity | High to Very High | Very High (if successful) | Moderate to High |
| Expected Yield | Good to High | Variable (can be low) | High |
| Scalability | Lab-scale to moderate | Excellent | Excellent |
| Cost & Time | High (solvents), Time-consuming | Low cost, Can be slow (cooling) | Low cost, Relatively fast |
| Effective Against | Broad range of impurities | Impurities with different solubility | Non-basic organic impurities |
| Ineffective Against | Compounds with similar polarity | Impurities with similar solubility | Basic impurities, some metal catalysts |
Purity Assessment: Validating the Final Product
After purification, it is essential to accurately determine the purity of the this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two standard methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying components in a mixture.[10] For a compound like this compound, a reversed-phase method is typically employed.
Illustrative HPLC Protocol:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is common for pyridine-containing compounds.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[12] It is suitable for volatile and thermally stable compounds.
Illustrative GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient (e.g., starting at 100°C and ramping up to 250°C) is used to elute compounds with different boiling points.
-
Detection: Mass spectrometry (MS) provides both quantification (from the total ion chromatogram) and identification of impurities based on their mass spectra.
Conclusion
The choice of purification method for this compound is a critical decision that depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Flash column chromatography offers the highest resolution for a wide range of impurities and is often the best choice for achieving very high purity at the research scale. Recrystallization, when a suitable solvent is found, is an excellent and scalable method for obtaining highly pure crystalline material. Acid-base extraction provides a rapid and cost-effective way to remove non-basic impurities. A multi-step approach, such as an initial acid-base extraction followed by recrystallization or chromatography, can often provide the most effective purification strategy, delivering this compound of the high purity required for demanding applications in pharmaceutical and materials science research.
References
- 1. How to set up and run a flash chromatography column. [reachdevices.com]
- 2. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Chloro-5-ethynylpyridine
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-5-ethynylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic pyridine derivative. Its chemical structure necessitates a thorough understanding of its potential hazards before any handling or disposal is initiated. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related compounds, such as 3-Chloropyridine, provide valuable insights.
Key Hazards:
-
Toxicity: Harmful if swallowed and may be fatal if it comes into contact with skin or is inhaled.[1][2]
-
Irritation: Causes skin irritation and can lead to serious eye damage.[1][2][3]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]
Given these hazards, a comprehensive risk assessment is mandatory before working with this compound. This should involve evaluating the quantities being used, the potential for exposure, and the available control measures.
Prudent Handling and Storage: The First Line of Defense
Proper handling and storage are paramount to minimizing waste and preventing accidental exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your most direct barrier to exposure. The table below outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential projectiles. Given the risk of serious eye damage, this is non-negotiable.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged use.[4] | Prevents skin contact, a primary route of exposure that can be fatal.[1][2] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for spill cleanup.[4][5] | Protects against the inhalation of harmful dust or vapors.[1][2] Use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4] |
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][4]
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by its classification as a hazardous waste. Do not discharge to sewer systems or release into the environment.[5][6]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated, properly labeled, and compatible hazardous waste container.[4][7] The container must be sealable and airtight.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[8]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams to prevent costly and complex disposal procedures.[7]
Step 2: On-site Accumulation
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7]
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[7]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for pickup and disposal.[4]
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, evacuate non-essential personnel, ensure adequate ventilation, and eliminate all ignition sources.[4][9] Dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[9] Clean the spill area with absorbent paper dampened with the solvent, followed by a soap and water wash.[9]
-
Large Spills: For large spills, immediately evacuate the area and contact your institution's emergency response team and EHS department.[4] Isolate the spill area for at least 50 meters (150 feet) in all directions for liquids and 25 meters (75 feet) for solids.[9]
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, removing contact lenses if present.[3][4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4][9] Wash the affected area thoroughly with soap and water.[9] Seek immediate medical attention if irritation or other symptoms develop.[9]
-
Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.[4]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your commitment to these principles is a testament to your dedication to scientific excellence and ethical practice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pfw.edu [pfw.edu]
- 8. mtu.edu [mtu.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-ethynylpyridine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Chloro-5-ethynylpyridine (CAS No. 329202-22-4). As a specialized heterocyclic compound, its hazard profile is derived from the synergistic properties of its pyridine core, chloro-substituent, and reactive ethynyl group. This document is structured to provide researchers, scientists, and drug development professionals with a framework for safe laboratory operations, grounded in established safety principles for related chemical classes.
Hazard Assessment: A Composite Profile
Due to the specific nature of this compound, a detailed toxicological profile is not extensively documented. Therefore, a conservative approach is necessary, building a hazard assessment from its constituent chemical functionalities.
-
Pyridine Core: Pyridine and its derivatives are known for their systemic toxicity. They can be absorbed through the skin and are toxic to the central nervous system, liver, and kidneys.[1] Inhalation of pyridine vapors can cause dizziness, headaches, nausea, and respiratory irritation.[2][3] All operations should assume the compound is volatile and readily absorbed.
-
Chlorinated Aromatic System: The presence of a chlorine atom designates this compound as a halogenated organic. These compounds can be environmentally persistent and may produce hazardous combustion byproducts, such as hydrogen chloride and nitrogen oxides, in a fire.[4]
-
Ethynyl Group: Terminal alkynes can present unique reactivity hazards. While the ethynyl group on an aromatic ring is relatively stable, it can undergo energetic reactions.[5] The potential for forming explosive metal acetylides, although low in this context, should not be entirely dismissed, warranting careful selection of labware and reagents.
Given these factors, this compound must be handled as a substance that is toxic, irritant, and environmentally hazardous.
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE approach is mandatory to mitigate the risks of inhalation, dermal absorption, and ocular exposure. The following table summarizes the minimum requirements.
| Protection Type | Specification | Rationale and Key Considerations |
| Respiratory | Certified Chemical Fume Hood | Non-negotiable. All handling of solid and dissolved this compound must occur within a properly functioning fume hood to prevent inhalation of vapors or aerosolized dust.[1][2][6] |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 rated) & Face Shield | Goggles provide a seal against splashes and vapors. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring solutions or during reaction workups. |
| Hand Protection | Butyl Rubber or Viton Gloves (Double-gloving recommended) | Pyridine is known to degrade nitrile gloves over prolonged contact.[1] Therefore, butyl rubber or another highly resistant material is required. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs. Always check manufacturer compatibility charts. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat & Chemical Apron | A fully buttoned, flame-resistant lab coat protects against incidental contact.[1] A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>1 g) or solutions to protect against spills. |
| Foot Protection | Closed-toe, non-perforated leather or chemical-resistant shoes | Protects feet from spills and falling objects. |
Operational Workflow: Weighing and Solution Preparation
This step-by-step protocol provides a self-validating system for safely handling the compound from storage to use.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation (Inside the Chemical Fume Hood):
-
Verify that the chemical fume hood has a valid certification and the airflow monitor indicates correct operation.[1]
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: spatulas, anti-static weigh boat, beaker, solvent, magnetic stir bar, and a sealed container for halogenated organic waste.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on outer gloves (e.g., butyl rubber).
-
Wear chemical splash goggles. Add a face shield if preparing a solution.
-
-
Weighing the Compound:
-
Retrieve the chemical from its storage location.
-
Inside the fume hood, carefully transfer the required amount of solid this compound to an anti-static weigh boat on a tared balance.
-
Close the primary container immediately after dispensing.
-
-
Preparing the Solution:
-
Place the beaker containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent while stirring to prevent splashing. Never add solvent to the dry solid.
-
Rinse the weigh boat with a small amount of solvent, adding the rinse to the beaker to ensure a complete transfer.
-
Emergency Response Plan
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Small Spill (<1 g, contained in fume hood):
-
Ensure full PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[3][6]
-
Carefully sweep the absorbent material into a designated container for halogenated waste.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), placing all cleaning materials into the waste container.
-
-
Large Spill (>1 g or outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) department.[1]
-
Prevent entry to the area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: This compound is a halogenated, nitrogen-containing organic . All contaminated solids (gloves, absorbent pads, weigh boats) and liquids (excess solutions) must be disposed of in a clearly labeled, sealed waste container designated for "Halogenated Organic Waste."[7]
-
Container Management: Keep the waste container closed at all times except when adding waste. Store it in a secondary container within a ventilated area, away from incompatible materials like strong oxidizers or acids.[1]
-
Final Disposal: Waste disposal must adhere to institutional, local, and federal regulations. Common practice for pyridine-based waste includes high-temperature incineration by a licensed hazardous waste disposal company.[8]
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. PYRIDINE [training.itcilo.org]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
